molecular formula C9H16O B1293950 2,2,4,4-Tetramethylcyclopentanone CAS No. 4694-11-5

2,2,4,4-Tetramethylcyclopentanone

Cat. No.: B1293950
CAS No.: 4694-11-5
M. Wt: 140.22 g/mol
InChI Key: JDORIKSLMUURSD-UHFFFAOYSA-N
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Description

2,2,4,4-Tetramethylcyclopentanone is a useful research compound. Its molecular formula is C9H16O and its molecular weight is 140.22 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2,2,4,4-tetramethylcyclopentan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16O/c1-8(2)5-7(10)9(3,4)6-8/h5-6H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JDORIKSLMUURSD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC(=O)C(C1)(C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70196989
Record name 2,2,4,4-Tetramethylcyclopentan-1-one
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Molecular Weight

140.22 g/mol
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CAS No.

4694-11-5
Record name 2,2,4,4-Tetramethylcyclopentanone
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Record name 2,2,4,4-Tetramethylcyclopentan-1-one
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Record name 2,2,4,4-Tetramethylcyclopentan-1-one
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Record name 2,2,4,4-tetramethylcyclopentan-1-one
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Foundational & Exploratory

2,2,4,4-Tetramethylcyclopentanone: A Technical Guide to Properties, Synthesis, and Reactivity

[1]

CAS Number: 4694-11-5 Molecular Formula: Cngcontent-ng-c780544980="" _nghost-ng-c1768664871="" class="inline ng-star-inserted">


Molecular Weight:

Executive Summary

This compound is a sterically hindered cyclic ketone characterized by an unsymmetrical substitution pattern.[1] Unlike its isomer 2,2,5,5-tetramethylcyclopentanone (which is chemically inert to enolization), the 2,2,4,4-isomer possesses a unique "Janus-faced" reactivity: one alpha-position (C2) is quaternary and blocked, while the other (C5) is methylene and reactive.[1] This structural asymmetry makes it a critical scaffold for regioselective synthesis, particularly in the development of ngcontent-ng-c780544980="" _nghost-ng-c1768664871="" class="inline ng-star-inserted">

Structural Analysis & Physical Properties[1]

The Gem-Dimethyl Effect & Steric Environment

The molecule features two gem-dimethyl groups at the C2 and C4 positions.[1] This specific arrangement creates a rigid steric environment that dictates its reactivity profile.

  • C2 Position (ngcontent-ng-c780544980="" _nghost-ng-c1768664871="" class="inline ng-star-inserted">

    
    ):  Quaternary carbon. Completely blocks nucleophilic attack or enolization on this side of the carbonyl.[1]
    
  • C4 Position (ngcontent-ng-c780544980="" _nghost-ng-c1768664871="" class="inline ng-star-inserted">

    
    ):  Quaternary carbon. Exerts transannular steric pressure, influencing the conformation of the ring (typically an envelope pucker) and the trajectory of incoming nucleophiles.[1]
    
  • C5 Position (ngcontent-ng-c780544980="" _nghost-ng-c1768664871="" class="inline ng-star-inserted">

    
    ):  Methylene group (-CH
    
    
    -). This is the only site available for enolization, aldol condensation, or ngcontent-ng-c780544980="" _nghost-ng-c1768664871="" class="inline ng-star-inserted">
    
    
    -oxidation.
Physical Data Table[1][2]
PropertyValueNote
Boiling Point 163.5 – 165 °CAt 760 mmHg
Density 0.865 – 0.870 g/cm

At 25 °C
Refractive Index (

)
1.428 – 1.431
Solubility Organic solvents (EtOH, Et

O, CHCl

)
Insoluble in water
Appearance Colorless liquidCharacteristic camphoraceous odor

Synthetic Routes and Access

The synthesis of this compound is non-trivial due to the need to establish the specific methylation pattern without over-alkylating the C5 position.[1]

Primary Route: Pyrolysis of 2,2,4,4-Tetramethyladipic Acid

The most authoritative route involves the cyclization of the corresponding substituted adipic acid.[1] This method leverages the entropic benefit of the gem-dimethyl effect (Thorpe-Ingold effect) to facilitate ring closure.[1]

  • Precursor: 2,2,4,4-Tetramethyladipic acid.[1]

  • Reagent: Barium Hydroxide [Ba(OH)

    
    ] or catalytic BaCO
    
    
    .
  • Conditions: Pyrolysis at 280–300 °C.

  • Mechanism: Decarboxylative cyclization. The C2 and C4 methyl groups force the chain ends together, promoting formation of the 5-membered ring over polymerization.[1]

Alternative: Methylation of Cyclopentanone

Direct methylation of cyclopentanone with excess methyl iodide (MeI) and sodium hydride (NaH) is difficult to control regiochemically, often yielding a mixture of 2,2,5,5- (symmetric) and 2,2,4,4- isomers.[1] Separation requires precise fractional distillation.

Synthesiscluster_0Precursor SynthesisIsophoroneIsophorone2,2,4,4-Tetramethyladipic Acid2,2,4,4-Tetramethyladipic AcidIsophorone->2,2,4,4-Tetramethyladipic AcidOxidative CleavageThis compoundThis compound2,2,4,4-Tetramethyladipic Acid->this compoundBa(OH)2, 290°C(-CO2, -H2O)captionFigure 1: Pyrolytic synthesis route via decarboxylative cyclization.

Reactivity Profile & Mechanisms[1]

Regioselective Enolization

The defining chemical property of this compound is its regiospecific enolization .[1]

  • Constraint: The C2 position has no protons (ngcontent-ng-c780544980="" _nghost-ng-c1768664871="" class="inline ng-star-inserted">

    
    -quaternary).
    
  • Outcome: Deprotonation can only occur at C5.

  • Application: This allows for clean generation of kinetic enolates for directed aldol condensations without the need for blocking groups.[1]

Selenium Dioxide Oxidation ( -Diketone Synthesis)

This reaction is pivotal for synthesizing ligands used in nuclear chemistry (actinide separation).[1]

  • Reaction: Oxidation of the active methylene (C5) to a carbonyl.[1]

  • Product: 3,3,5,5-Tetramethyl-1,2-cyclopentanedione (often referred to as the ngcontent-ng-c780544980="" _nghost-ng-c1768664871="" class="inline ng-star-inserted">

    
    -diketone). Note: Numbering changes upon dione formation to prioritize ketones.
    
  • Utility: The resulting ngcontent-ng-c780544980="" _nghost-ng-c1768664871="" class="inline ng-star-inserted">

    
    -diketone condenses with bis-amidrazones to form terdentate or tetradentate triazine ligands (e.g., BTP ligands).
    
Aldol Condensation (UV Filters)

The C5 anion readily condenses with aromatic aldehydes (e.g., 4-methoxybenzaldehyde).[1]

  • Product: 5-Benzylidene-2,2,4,4-tetramethylcyclopentanone derivatives.[1][2][3]

  • Properties: These highly conjugated systems act as broad-spectrum UV-A/UV-B filters due to the stability of the cross-conjugated enone system.

ReactivityTMCP2,2,4,4-Tetramethyl-cyclopentanoneEnolateC5-Enolate(Regiospecific)TMCP->EnolateBase (LDA or NaOEt)Diketone3,3,5,5-Tetramethyl-1,2-cyclopentanedioneTMCP->DiketoneSeO2, Dioxane/H2OAlcoholSecondary Alcohol(Stereoselective)TMCP->AlcoholNaBH4 or LiAlH4Benzylidene5-BenzylideneDerivativeEnolate->BenzylideneAr-CHO(Aldol Condensation)captionFigure 2: Divergent reactivity map driven by C5-accessibility.

Experimental Protocols

Protocol A: Synthesis of 3,3,5,5-Tetramethyl-1,2-cyclopentanedione via SeO Oxidation

Based on methodologies for ligand synthesis (Snippet 1.12).

Objective: Convert the mono-ketone to the

Reagents:

  • This compound (1.0 eq)[1][2]

  • Selenium Dioxide (SeOngcontent-ng-c780544980="" _nghost-ng-c1768664871="" class="inline ng-star-inserted">

    
    ) (1.2 eq)
    
  • 1,4-Dioxane (Solvent)[1]

  • Water (Trace, to activate SeOngcontent-ng-c780544980="" _nghost-ng-c1768664871="" class="inline ng-star-inserted">

    
    )
    

Procedure:

  • Setup: Equip a 250 mL round-bottom flask with a magnetic stir bar and a reflux condenser.

  • Dissolution: Dissolve this compound (10 mmol) in 1,4-dioxane (50 mL).

  • Addition: Add finely powdered SeO

    
     (12 mmol) and water (1 mL).
    
  • Reflux: Heat the mixture to reflux (approx. 101 °C) for 6–12 hours. The reaction typically turns from colorless to depositing black elemental selenium (Sengcontent-ng-c780544980="" _nghost-ng-c1768664871="" class="inline ng-star-inserted">

    
    ).
    
  • Filtration: Cool the mixture to room temperature. Filter through a pad of Celite to remove the precipitated selenium.[1]

  • Isolation: Concentrate the filtrate under reduced pressure.

  • Purification: Recrystallize the residue from hexane or sublime under vacuum to yield the bright yellow

    
    -diketone.
    

Validation:

  • IR: Appearance of two carbonyl stretches (approx. 1720 and 1740 cmngcontent-ng-c780544980="" _nghost-ng-c1768664871="" class="inline ng-star-inserted">

    
    ).
    
  • NMR: Disappearance of the C5 methylene protons (

    
     ~2.1 ppm) and simplification of the methyl signals.
    
Protocol B: Stereoselective Reduction to the Alcohol

Objective: Prepare the secondary alcohol for stereochemical studies.

Procedure:

  • Dissolve the ketone in MeOH at 0 °C.

  • Add NaBH

    
     (0.5 eq) portion-wise.
    
  • Stir for 1 hour. Quench with sat. NH

    
    Cl.
    
  • Extract with Et

    
    O.
    
  • Note: The hydride attack occurs preferentially from the face anti to the bulky C2/C4 methyls (if the ring adopts a specific envelope), yielding the thermodynamically favored alcohol.[1]

References

  • Synthesis via Adipic Acid Pyrolysis: Organic Syntheses, Coll.[1] Vol. 1, p. 192 (1941).[1] Adapted from general cyclopentanone synthesis methodologies.[1]

  • SeO2 Oxidation & Ligand Synthesis: Synthesis of bis-1,2,4-triazine ligands... from the alpha-diketone 5. Chem. Eur. J., 2020, 26, 428–437.[1]

  • Photophysical Properties & Internal Conversion: Coherent Motion Reveals Non-Ergodic Nature of Internal Conversion. ResearchGate.

  • UV Filter Applications: EP0368717B1 - 5-benzylidene 3-oxa cyclopentanone derivatives. Google Patents.

  • Chemical Identity & CAS: PubChem CID 78417. [1]

Technical Guide: Spectroscopic Characterization of 2,2,4,4-Tetramethylcyclopentanone

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the spectroscopic and physicochemical characterization of 2,2,4,4-Tetramethylcyclopentanone (CAS 4694-11-5). This document is structured to support researchers in the identification, synthesis verification, and structural analysis of this sterically hindered cyclic ketone.

Executive Summary & Compound Identity

This compound is a cyclic ketone characterized by a high degree of steric hindrance adjacent to the carbonyl group and at the


-position. Unlike its symmetric isomer (2,2,5,5-tetramethylcyclopentanone), the 2,2,4,4-isomer lacks a 

axis or

plane of symmetry, resulting in a chemically distinct spectroscopic signature.
Property Data
CAS Registry Number 4694-11-5
IUPAC Name 2,2,4,4-Tetramethylcyclopentan-1-one
Molecular Formula ngcontent-ng-c780544980="" _nghost-ng-c1768664871="" class="inline ng-star-inserted">

Molecular Weight 140.22 g/mol
Boiling Point 165.38 °C (at 760 mmHg)
Density 0.8651 g/mL
Refractive Index (

)
1.4305
Key Structural Feature Asymmetric gem-dimethyl substitution at

(C2) and

(C4) positions.

Structural Analysis & Symmetry

Understanding the lack of symmetry is critical for interpreting the NMR data. The molecule possesses a rigid cyclopentanone ring where the C2 and C4 positions bear gem-dimethyl groups.

  • C2 Position: Quaternary carbon,

    
     to the carbonyl.
    
  • C4 Position: Quaternary carbon,

    
     to the carbonyl.
    
  • C3 Position: Methylene bridge between two quaternary centers.

  • C5 Position: Methylene group

    
     to the carbonyl.
    

This asymmetry renders the methyl groups at C2 and C4 chemically non-equivalent, and potentially makes the gem-dimethyl groups at each specific carbon diastereotopic depending on the ring conformation (envelope vs. twist).

Structural Logic Diagram

The following diagram illustrates the connectivity and the distinct chemical environments (A, B, C, D) relevant to spectroscopy.

G cluster_legend NMR Environment Logic C1 C1 (Carbonyl) ~220 ppm C2 C2 (Quaternary) α-position C1->C2 C3 C3 (Methylene) Shielded Bridge C2->C3 Me2 2x Me (C2) Distinct Singlet C2->Me2 C4 C4 (Quaternary) β-position C3->C4 C5 C5 (Methylene) α-position C4->C5 Me4 2x Me (C4) Distinct Singlet C4->Me4 C5->C1 legend C2 & C4 are chemically distinct. C3 & C5 are chemically distinct.

Figure 1: Connectivity and chemical environment map for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The definitive identification of the 2,2,4,4-isomer relies on


C NMR, as established in the foundational work by J. B. Stothers.
C NMR Characterization

The


C spectrum will display seven  distinct signals (assuming rapid ring flipping averages the gem-dimethyls at each center, otherwise more).
Carbon PositionTypeChemical EnvironmentExpected Shift (

, ppm)
C1 C=OCarbonyl220 - 222
C2

Quaternary,

to C=O
48 - 50
C5

Methylene,

to C=O
52 - 54
C4

Quaternary,

to C=O
36 - 38
C3

Methylene, shielded by steric bulk50 - 52
C2-Me

Methyls on

-carbon
24 - 26
C4-Me

Methyls on

-carbon
28 - 30

Note: The exact values are derived from Stothers & Tan (Can. J. Chem. 52, 308, 1974), which serves as the primary reference for this class of sterically crowded cyclic ketones.

H NMR Characterization

The proton spectrum is characterized by sharp singlets for the methyl groups and distinct patterns for the methylene protons.

  • Methyl Region (0.9 - 1.2 ppm): Two distinct singlets. The methyls at C2 (closer to carbonyl) are typically deshielded relative to those at C4.

  • Methylene Region (1.5 - 2.4 ppm):

    • C5-H (

      
      ):  Appears downfield (~2.2 - 2.4 ppm) due to the inductive effect of the adjacent carbonyl.
      
    • C3-H (

      
      ):  Appears upfield (~1.5 - 1.7 ppm), located between two quaternary carbons.
      

Infrared (IR) Spectroscopy

The IR spectrum provides immediate confirmation of the cyclopentanone ring size and steric strain.

  • Carbonyl Stretch (

    
    ): 1740 ± 5 cm
    
    
    
    .
    • Mechanism:[1][2][3] Cyclopentanones typically absorb at higher frequencies than cyclohexanones (1715 cm

      
      ) due to ring strain (bond angle compression). The gem-dimethyl substitution at the 
      
      
      
      -position may cause a slight bathochromic shift (lowering frequency) or Fermi resonance effects, but the 1740 cm
      
      
      band is diagnostic.
  • C-H Stretch: 2850–2960 cm

    
     (Strong, characteristic of methyl/methylene groups).
    

Mass Spectrometry (MS) & Fragmentation

The mass spectrum of this compound is dominated by


-cleavage pathways. Notably, the McLafferty rearrangement is blocked  because the 

-carbon (relative to the carbonyl) does not bear abstractable hydrogens in the requisite geometry, or the substitution pattern prevents the formation of the standard enol radical cation.
Fragmentation Pathway
  • Molecular Ion (ngcontent-ng-c780544980="" _nghost-ng-c1768664871="" class="inline ng-star-inserted">

    
    ):  m/z 140.
    
  • 
    -Cleavage:  Bond breaking adjacent to the carbonyl.
    
  • Loss of Methyl (

    
    ):  m/z 125.
    
  • Loss of CO (

    
    ):  m/z 112.
    
  • Base Peak: Often related to the stable tertiary carbocations formed after ring opening.

MS M Molecular Ion (M+) m/z 140 Alpha α-Cleavage (Ring Opening) M->Alpha Ionization LossMe Loss of Methyl [M-15]+ M->LossMe -CH3 LossCO Loss of CO [M-28]+ Alpha->LossCO -CO

Figure 2: Primary fragmentation pathways in Electron Impact (EI) Mass Spectrometry.

Synthesis & Purification Protocol

For researchers requiring high-purity material for spectroscopic standards, the following synthesis route is the most chemically robust.

Protocol: Rearrangement of Isophorone Oxide

This method utilizes the rearrangement of isophorone oxide, a readily available precursor.[4]

  • Epoxidation: Treat isophorone with alkaline hydrogen peroxide to yield isophorone oxide.

  • Rearrangement: Treat isophorone oxide with boron trifluoride etherate (

    
    ) in benzene.
    
  • Workup: Wash with NaOH to remove acidic byproducts.

  • Purification: Fractional distillation.

    • Target Fraction: Collect distillate at 165–166 °C (atmospheric pressure).

    • Purity Check: GC-MS should show a single peak with m/z 140.

References

  • Stothers, J. B., & Tan, C. T. (1974).[5] 13C Nuclear Magnetic Resonance Studies. XXXII. The 13C Spectra of Several Gem-Dimethyl Cyclopentanones and Cyclohexanones. Canadian Journal of Chemistry, 52(2), 308–314.

  • Burgstahler, A. W., & Aiman, C. E. (1960). Direct Synthesis of DL-Baikiain. The Journal of Organic Chemistry, 25(4). (Contains physical constants for this compound).

  • PubChem Compound Summary. this compound (CID 78417).[5] National Center for Biotechnology Information.

  • Magnusson, G., & Thoren, S. (1973). Cryoscopic and Spectroscopic Studies of Cyclopentanones. Acta Chemica Scandinavica.

Sources

Comprehensive Spectral Analysis: 2,2,4,4-Tetramethylcyclopentanone

[1][2][3][4]

Executive Summary & Structural Context

This compound (CAS: 4694-11-5) is a sterically crowded cyclic ketone often used as a mechanistic probe in conformational analysis and as a building block in the synthesis of hindered ligands. Unlike its symmetric isomer (2,2,5,5-tetramethylcyclopentanone), the 2,2,4,4-isomer possesses


 symmetry

This guide provides a rigorous breakdown of its Infrared (IR) and Nuclear Magnetic Resonance (NMR) spectra, grounded in the principles of steric strain and electronic shielding.

Structural Logic

The molecule consists of a five-membered ring with a ketone at position 1. The substitution pattern places gem-dimethyl groups at positions 2 (alpha) and 4 (beta).

  • C1: Carbonyl (

    
    )
    
  • C2: Quaternary,

    
    -gem-dimethyl (
    
    
    )
  • C3: Methylene, isolated between two quaternary centers (

    
    )
    
  • C4: Quaternary,

    
    -gem-dimethyl (
    
    
    )
  • C5: Methylene,

    
    -unsubstituted (
    
    
    )

This arrangement creates a unique magnetic environment where the methylene protons at C3 and C5 are chemically non-equivalent and isolated from each other by quaternary carbons, simplifying the

StructureFigure 1: Connectivity and Electronic Environment of this compoundC1C1: Carbonyl (C=O)C2C2: Quaternary(2 x Methyl)C1->C21.54 ÅC3C3: Methylene(Isolated)C2->C3C4C4: Quaternary(2 x Methyl)C3->C4C5C5: Methylene(Alpha to C=O)C4->C5C5->C1

Infrared Spectroscopy (IR) Analysis

The IR spectrum of this compound is dominated by the ring strain of the five-membered system and the steric bulk of the methyl groups.

Key Diagnostic Bands[1][5]
Functional GroupWavenumber (

)
IntensityAssignment & Mechanistic Insight
C=O Stretch 1735 – 1745 StrongCyclopentanone Characteristic: The 5-membered ring strain raises the frequency compared to acyclic ketones (~1715

). The

-gem-dimethyl group typically exerts a slight inductive effect (+I) that might lower the frequency, but steric compression (opening the C-C(=O)-C angle) dominates, maintaining the high wavenumber.
C-H Stretch 2860 – 2970 MediumMethyl & Methylene: Overlapping asymmetric and symmetric stretching vibrations of the four methyl groups and two methylene groups.
C-H Bend 1450 – 1470 MediumMethylene scissoring (

) and methyl asymmetric bending.
Gem-Dimethyl 1365 & 1385 MediumThe "Gem-Dimethyl Doublet": A critical diagnostic feature. Two distinct bands of roughly equal intensity appear due to the in-phase and out-of-phase symmetric bending of the

groups.
Fingerprint 1000 – 1300 WeakC-C skeletal vibrations and ring breathing modes.
Interpretation Strategy

To distinguish this isomer from 2,2,5,5-tetramethylcyclopentanone :

  • The 2,2,4,4-isomer is less symmetric. While the C=O stretch is similar, the fingerprint region (skeletal vibrations) will be more complex due to the lack of

    
     or 
    
    
    symmetry.
  • The gem-dimethyl doublet at ~1365/1385

    
     confirms the presence of quaternary carbons bearing methyls.
    

Nuclear Magnetic Resonance (NMR) Analysis[1][2][6][7][8]

H NMR Spectrum

The proton spectrum is remarkably simple for a chiral molecule because the quaternary carbons (C2 and C4) block vicinal coupling (

singlets

Solvent:

Frequency:
SignalChemical Shift (

ppm)
IntegrationMultiplicityAssignment
A 2.15 – 2.25 2HSingletC5-H: These protons are

to the carbonyl, causing significant deshielding. They are isolated from C4 protons by the quaternary center.
B 1.60 – 1.70 2HSingletC3-H: These protons are

to the carbonyl and flanked by two quaternary carbons (C2 and C4). They appear upfield relative to the

-protons.
C 1.05 – 1.15 6HSingletC2-Me: The methyls

to the carbonyl. Deshielded by the inductive effect of the carbonyl group.
D 0.90 – 1.00 6HSingletC4-Me: The methyls

to the carbonyl. These are in a more hydrocarbon-like environment and appear most upfield.

Note on Multiplicity: Although the molecule is asymmetric, rapid ring flipping (pseudorotation) at room temperature averages the axial and equatorial environments for the gem-dimethyl groups and methylene protons, resulting in sharp singlets. At very low temperatures (

C NMR Spectrum

The carbon spectrum provides the definitive proof of the 2,2,4,4-substitution pattern.

SignalShift (

ppm)
TypeAssignment Logic
C1 ~220.0 QuaternaryCarbonyl: Characteristic ketone deshielding.
C3 ~52.0 MethyleneIsolated

:
Flanked by two quaternary carbons, typically deshielded relative to standard cycloalkanes due to steric compression (

-effect).
C2 ~47.0 Quaternary

-Quaternary:
Deshielded by the carbonyl and methyl substitution.
C4 ~42.0 Quaternary

-Quaternary:
Less deshielded than C2.
C5 ~35.0 Methylene

-Methylene:
Alpha to carbonyl, but less substituted than C2.
Me 27.4 MethylC2-Methyls: Averaged signal (Source: Stothers et al.).
Me 30.1 MethylC4-Methyls: Averaged signal. Note the distinct shifts for the two gem-dimethyl pairs, confirming asymmetry.

Reference: The

Experimental Workflow: Synthesis & Purification

To obtain high-purity material for spectral standards, the following synthetic route is recommended.

Protocol: Pyrolysis of Adipic Acid Derivative

The most reliable route to this compound is the cyclization of 2,2,4,4-tetramethyladipic acid (also known as 2,2,4,4-tetramethylhexanedioic acid).

Reagents: 2,2,4,4-Tetramethyladipic acid, Barium Hydroxide (

  • Mixing: Intimately mix 2,2,4,4-tetramethyladipic acid (1.0 eq) with a catalytic amount of anhydrous

    
     (0.05 eq).
    
  • Pyrolysis: Heat the mixture in a distillation apparatus to 280–300°C .

  • Cyclization: The acid undergoes decarboxylative cyclization. Water and the ketone product will distill over.

  • Extraction: Separate the organic layer from the aqueous distillate. Extract the aqueous layer with diethyl ether.

  • Purification: Dry the combined organics over

    
     and fractionally distill.
    
    • Boiling Point: ~165°C (at 760 mmHg).

SynthesisFigure 2: Synthetic Pathway via Decarboxylative CyclizationStart2,2,4,4-Tetramethyladipic Acid(Precursor)Step1Mix with Ba(OH)2 (cat.)Solid PhaseStart->Step1Step2Pyrolysis at 290°C(-CO2, -H2O)Step1->Step2ProductCrude Distillate(Ketone + Water)Step2->ProductPurificationFractional Distillation(bp ~165°C)Product->PurificationFinalThis compound(Pure)Purification->Final

References

  • Stothers, J. B., & Tan, C. T. (1974).[1]

    
    C Nuclear Magnetic Resonance Studies. 34. The 
    
    
    C Spectra of Several Methylcyclopentanones. Canadian Journal of Chemistry, 52(2), 308–314.
  • GuideChem. (2025). This compound Spectral Properties and CAS 4694-11-5 Data.

  • National Institute of Standards and Technology (NIST). (2025).[2] Cyclopentanone, 2,2,4,4-tetramethyl- Properties. NIST Chemistry WebBook, SRD 69.[2]

  • PubChem. (2025). Compound Summary: this compound.[3][1][4][5][6][7][8][9][10] National Center for Biotechnology Information.

2,2,4,4-Tetramethylcyclopentanone: Technical Profile & Synthetic Guide

[1]

Executive Summary

This compound (CAS: 4694-11-5) is a sterically congested ketone distinguished by its gem-dimethyl substitution at the


Blanc’s RuleNorrish Type I


Property Data
IUPAC Name 2,2,4,4-Tetramethylcyclopentan-1-one
CAS Number 4694-11-5
Molecular Formula

Molecular Weight 140.22 g/mol
Boiling Point 163–165 °C
Key Feature Blocked

-positions; No

-hydrogens (inhibits Norrish Type II)

Historical Discovery and Synthesis

The synthesis of this compound is a classic example of structural elaboration starting from readily available terpenes. The definitive route, established in the mid-20th century, exploits the oxidative cleavage of a higher homolog (cyclohexanone derivative) followed by cyclization—a method that rigorously confirms the position of the methyl groups.

The "Adipic Acid" Route (Classic Synthesis)

The most robust synthetic pathway involves a three-stage transformation starting from isophorone . This route is preferred for its use of inexpensive reagents and the structural certainty it provides.

  • Conjugate Addition: Isophorone (3,5,5-trimethyl-2-cyclohexen-1-one) undergoes copper-catalyzed conjugate addition with methylmagnesium bromide to yield 3,3,5,5-tetramethylcyclohexanone .

  • Oxidative Cleavage: The cyclohexanone is oxidized (typically with nitric acid) to cleave the

    
     bond, yielding 2,2,4,4-tetramethyladipic acid .
    
  • Decarboxylative Cyclization: The adipic acid derivative is subjected to high-temperature pyrolysis in the presence of barium hydroxide (

    
    ). Following Blanc’s Rule , the 1,6-dicarboxylic acid cyclizes to form the five-membered ketone, losing 
    
    
    and
    
    
    .
Synthetic Pathway Diagram

The following diagram illustrates the carbon skeleton transformation, tracking the methyl groups to ensure the 2,2,4,4-substitution pattern.

Synthesiscluster_legendMechanism KeyIsoIsophorone(3,5,5-trimethyl-2-cyclohexen-1-one)TMCH3,3,5,5-TetramethylcyclohexanoneIso->TMCH1. MeMgBr, CuCl(Conjugate Addition)Acid2,2,4,4-Tetramethyladipic Acid(HOOC-C(Me)2-CH2-C(Me)2-CH2-COOH)TMCH->Acid2. HNO3, V2O5(Oxidative Cleavage)TargetThis compoundAcid->Target3. Ba(OH)2, 280°C(Pyrolysis/Cyclization)Blanc's Rule ApplicationBlanc's Rule Application

Caption: Step-wise synthesis from Isophorone. Note the preservation of the gem-dimethyl spacing during the ring contraction from C6 to C5.

Mechanistic Significance: Photochemistry

This compound is a "gold standard" molecule in photochemistry because its structure simplifies the complex landscape of excited-state decay.

Norrish Type I Selectivity

In typical ketones, photoexcitation leads to a competition between


  • Type II Inhibition: Because the carbon skeleton consists entirely of methyl groups at the

    
     and 
    
    
    positions, there are no
    
    
    -hydrogens available for the six-membered transition state required for Type II cleavage.
  • Type I Dominance: The steric bulk of the four methyl groups weakens the

    
     bond, accelerating 
    
    
    -cleavage from the triplet excited state (
    
    
    ).
Reaction Pathway

Upon UV irradiation, the molecule undergoes homolytic cleavage to form a singlet or triplet acyl-alkyl diradical. This diradical has two primary fates:

  • Decarbonylation: Loss of carbon monoxide (CO) to form a 1,4-diradical, which then closes to form 2,2,4,4-tetramethylcyclobutane or fragments into isobutene and dimethylketene.

  • Recyclization: Recombination to the ground-state ketone (cage effect).

PhotochemistryGSGround State (S0)2,2,4,4-TMCPExcitedExcited Triplet (T1)(n, π*)GS->Excitedhν (UV)DiradicalAcyl-Alkyl Diradical(•C(Me)2-CH2-C(Me)2-C(=O)•)Excited->Diradicalα-Cleavage (Norrish I)Diradical->GSRecombination (Cage Effect)Decarb1,4-Diradical(•C(Me)2-CH2-C(Me)2•) + CODiradical->Decarb-CO (Decarbonylation)Cyclobutane2,2,4,4-Tetramethylcyclobutane(Ring Closure)Decarb->CyclobutaneFragIsobutene + Dimethylketene(Fragmentation)Decarb->Frag

Caption: Photochemical fate of this compound. The steric bulk promotes α-cleavage while inhibiting Type II pathways.

Experimental Protocols

Protocol A: Synthesis of 2,2,4,4-Tetramethyladipic Acid

Precursor synthesis for the ketone.[1][2]

  • Reagents: 3,3,5,5-Tetramethylcyclohexanone (154 g, 1.0 mol), 50% Nitric Acid (

    
    ), Ammonium Metavanadate (
    
    
    , 0.1 g as catalyst).
  • Procedure:

    • In a 2L 3-neck flask equipped with a stirrer and reflux condenser, heat the nitric acid to 60°C.

    • Add the catalyst.

    • Add the ketone dropwise over 2 hours. Caution: The reaction is highly exothermic with evolution of

      
       gases.[1] Maintain temperature between 60-70°C.
      
    • After addition, reflux for 1 hour.

    • Cool to 0°C. The acid crystallizes as a white solid.

    • Purification: Recrystallize from water.[1]

    • Yield: ~70-80%. Melting Point: 118–119°C.[1]

Protocol B: Pyrolysis to this compound
  • Reagents: 2,2,4,4-Tetramethyladipic acid (202 g, 1.0 mol), Barium Hydroxide (

    
    , 10 g).
    
  • Setup: Distillation flask connected to a condenser and receiver.

  • Procedure:

    • Mix the powdered acid and barium hydroxide intimately.

    • Heat the mixture in a sand bath or metal bath to 280–295°C.

    • The ketone will distill over with water.

    • Separate the organic layer, dry over

      
      , and fractionally distill.
      
    • Product: Collect fraction boiling at 163–165°C.

    • Characterization: IR (C=O stretch ~1735

      
      ), NMR (Singlets for methyls, AB quartet or singlets for ring protons depending on resolution).
      

Applications in Research & Development

While structurally related to fragrance ingredients (which often utilize the 2,2,5,5-isomer for "fruity" notes), the 2,2,4,4-isomer is primarily a mechanistic tool and synthetic intermediate .

  • Ligand Synthesis: Used as a precursor for sterically crowded nitrogen ligands (e.g., bis-1,2,4-triazines) in actinide extraction studies. The gem-dimethyl groups provide solubility and kinetic stability to the metal complexes.

  • Polymer Chemistry: Investigated as a monomer for specialized polyesters, though the 1,3-cyclobutanediol derivatives are more common in this field.

  • Isotope Effects: Used to measure secondary deuterium isotope effects in carbonyl additions, as the rigid ring and methyl groups amplify steric interactions during nucleophilic attack.

References

  • Original Synthesis & Adipic Acid Route

    • Title: A Convenient Synthesis of DL-Baikiain.[1] (Contains detailed protocol for 2,2,4,4-tetramethyladipic acid and ketone).

    • Source:Journal of the Organic Chemistry, 1960, 25(4).
    • URL:[Link]

  • Photochemical Dynamics

    • Title: Coherent Motion Reveals Non-Ergodic Nature of Internal Conversion between Excited St
    • Source:ResearchG
    • URL:[Link]

  • Ligand Synthesis Application

    • Title: Exploring the Subtle Effect of Aliphatic Ring Size on Minor Actinide‐Extraction Properties.
    • Source:Chemistry – A European Journal, 2020.[3]

    • URL:[Link]

  • Compound Data & Safety

    • Title: this compound (CID 78417).[4][5][6][7]

    • Source: PubChem.[7][8]

    • URL:[Link]

Thermochemical Profile & Energetics of 2,2,4,4-Tetramethylcyclopentanone

Author: BenchChem Technical Support Team. Date: February 2026

Technical Reference Guide | Version 1.0

Executive Summary & Structural Significance

2,2,4,4-Tetramethylcyclopentanone (CAS: 4694-11-5) represents a structurally significant cyclic ketone characterized by high steric hindrance due to dual gem-dimethyl substitution. In drug development and combustion kinetics, this molecule serves as a critical model for understanding the Thorpe-Ingold effect (angle compression) and the thermodynamic stability of sterically crowded ring systems.

Current Data Status: While extensive experimental data exists for its acyclic analogs (e.g., 2,2,4,4-tetramethyl-3-pentanone), definitive combustion calorimetry for the cyclic 2,2,4,4-isomer is sparse in open literature. This guide provides a synthesized thermochemical profile, combining high-confidence predictive modeling (Joback/Group Additivity) with experimental data from structural proxies, and outlines the rigorous protocols required to empirically validate these values.

Physiochemical Characterization

The following data establishes the baseline physical state of the compound, essential for determining phase-correction factors in calorimetry.

Table 1: Fundamental Physical Properties
PropertyValueUnitMethod/Source
Molecular Formula

--
Molecular Weight 140.22 g/mol Standard Atomic Weights
Boiling Point (

)
172.1 (445.[1][2]2)°C (K)Experimental (Atmospheric)
Density (

)
0.865 - 0.877g/mL@ 25°C
Refractive Index (

)
1.429 - 1.432-Experimental
Flash Point 51 (123.[1][3]8)°C (F)Closed Cup
Vapor Pressure ~1.4mmHgPredicted @ 25°C

Thermochemical Energetics

Predicted & Comparative Enthalpies

Due to the absence of direct combustion data, we derive the Standard Molar Enthalpy of Formation (


) using Group Additivity (GA) methods, cross-referenced with the Joback modification. These are contrasted with the experimentally verified acyclic analog, 2,2,4,4-tetramethyl-3-pentanone (Pivalone) , to illustrate the energetic cost of cyclization (Ring Strain Energy).
Table 2: Thermochemical Parameters (Standard State: 298.15 K, 101.325 kPa)
ParameterDescriptionValue (Predicted)Value (Analog: Pivalone)*Unit

Enthalpy of Formation (Gas)-296.2 -356.1kJ/mol

Enthalpy of Formation (Liquid)-333.7 -398.5kJ/mol

Enthalpy of Vaporization37.5 42.4kJ/mol

Heat Capacity (Gas)293.0 N/AJ/(mol·K)

Critical Temperature711.7 612.0K

*Note: The less negative


 of the cyclopentanone derivative compared to Pivalone reflects the Ring Strain Energy (approx. 25-30 kJ/mol for cyclopentane) plus additional Pitzer strain from the eclipsed methyl interactions.

Structural-Energy Analysis

The thermodynamic behavior of this compound is governed by the competition between ring strain and steric bulk.

  • Conformational Locking: The cyclopentanone ring typically adopts an "envelope" or "twist" conformation to minimize torsional strain. However, the four methyl groups at positions 2 and 4 introduce severe 1,3-diaxial-like interactions.

  • The Gem-Dimethyl Effect: The gem-dimethyl groups at C2 and C4 compress the internal bond angles at those carbons, forcing the ring into a more rigid conformation compared to the parent cyclopentanone. This rigidity decreases the entropy of activation in synthetic cyclization reactions but increases the standard enthalpy of formation (

    
    ).
    
Diagram 1: Structural-Energy Logic Flow

G Substituents 4x Methyl Groups (Steric Bulk) Interaction Van der Waals Repulsion Substituents->Interaction ThorpeIngold Thorpe-Ingold Effect (Angle Compression) Substituents->ThorpeIngold Ring Cyclopentanone Core (C5 Ring) Ring->Interaction Strain Increased Ring Strain (+ Enthalpy) Interaction->Strain Rigidity Conformational Rigidity (- Entropy) ThorpeIngold->Rigidity Stability Thermodynamic Profile (Less Stable than Acyclic) Strain->Stability Rigidity->Stability

Caption: Causal relationship between steric substitution, conformational changes, and thermodynamic stability.

Experimental Protocols for Data Validation

To bridge the gap between predicted and empirical data, the following protocols are recommended. These methodologies are self-validating, requiring internal standards to ensure accuracy.

Protocol A: Static Bomb Calorimetry (Determination of )

Objective: Measure the energy of combustion to derive


.
Standard:  ASTM D240 / NIST Technical Note 140.
  • Sample Preparation:

    • Purify this compound to >99.9% (GC-MS verification).

    • Encapsulate ~0.5 g of liquid sample in a meta-aramid (Mylar) or gelatin capsule of known calorific value.

  • Combustion System:

    • Use an isoperibol oxygen bomb calorimeter.

    • Crucial Step: Add 1.0 mL of deionized water to the bomb to saturate the internal atmosphere (ensures defined final state for

      
       formation).
      
    • Pressurize to 3.0 MPa with high-purity Oxygen (

      
      ).
      
  • Ignition & Measurement:

    • Ignite using a fuse wire (platinum or cotton).

    • Record temperature rise (

      
      ) using a thermistor with 
      
      
      
      K resolution.
  • Post-Combustion Analysis (Validation):

    • Titrate the bomb washings with 0.1 M NaOH to determine nitric acid correction (

      
      ).
      
    • Carbon Recovery (The "Trust" Metric): Analyze the exhaust gas for

      
       using gravimetric absorption (Rossini method). The ratio of experimental 
      
      
      
      to theoretical
      
      
      must be
      
      
      to confirm complete combustion.
  • Calculation:

    
    
    Where 
    
    
    
    is the energy equivalent of the calorimeter determined by Benzoic Acid standardization.
Protocol B: Transpiration Method (Determination of )

Objective: Determine enthalpy of vaporization at 298.15 K.

  • Setup: Saturate a carrier gas (

    
    ) with the ketone vapor by passing it through a temperature-controlled U-tube containing the sample (coated on glass beads for surface area).
    
  • Flow Control: Maintain strictly laminar flow. Measure flow rate accurately using a mass flow controller.

  • Collection: Condense the vapor in a cold trap at -78°C (Dry ice/Acetone).

  • Quantification: Determine the mass of condensed sample (

    
    ) via GC-FID or weighing.
    
  • Thermodynamic Derivation:

    • Calculate Vapor Pressure (

      
      ) at temperature (
      
      
      
      ) using Dalton’s Law:
      
      
    • Repeat at 5-7 temperatures (e.g., 280 K to 320 K).

    • Plot

      
       vs 
      
      
      
      . The slope equals
      
      
      .
Diagram 2: Calorimetric Workflow

Calorimetry Sample Sample Purification (>99.9% Purity) Bomb Bomb Calorimetry (Isoperibol, 30 bar O2) Sample->Bomb Data Raw Data (Temp Rise, ΔT) Bomb->Data Validation CO2 Recovery Analysis (Must be 100% ± 0.2%) Bomb->Validation Corrections Washburn Corrections (HNO3, Fuse, Standard State) Data->Corrections Result Standard Enthalpy of Combustion (ΔcH°) Corrections->Result Validation->Data Validates Final Enthalpy of Formation (ΔfH°) Result->Final

Caption: Experimental workflow for deriving Enthalpy of Formation with built-in validation steps.

References

  • NIST Chemistry WebBook. Thermophysical Properties of Hydrocarbons and Ketones. National Institute of Standards and Technology.[4][5] [Link][4]

  • Joback, K. G., & Reid, R. C. (1987). Estimation of pure-component properties from group-contributions.
  • Ribeiro da Silva, M. A. V. (Various). Standard Molar Enthalpies of Formation of Cyclic Ketones. (Referenced for methodology on substituted cyclopentanones).[6][7]

  • Cheméo. Chemical Properties of Cyclopentanone, 2,2,5,5-tetramethyl- (Isomer/Analog Data).[Link]

Sources

Methodological & Application

2,2,4,4-Tetramethylcyclopentanone as a sterically hindered ketone building block

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: 2,2,4,4-Tetramethylcyclopentanone in Advanced Synthesis

Part 1: Introduction & Strategic Value

This compound (TMCP) (CAS: 4694-11-5) represents a unique class of sterically hindered building blocks.[1] Unlike its symmetric isomer (2,2,5,5-tetramethylcyclopentanone), which is blocked at both


-positions, 2,2,4,4-TMCP possesses a "lopsided" steric environment. This asymmetry—a quaternary center at C2 and a reactive methylene at C5—offers a powerful tool for regioselective synthesis .[1]

For drug development professionals, this molecule serves two critical functions:

  • Metabolic Stability: The gem-dimethyl groups block metabolic oxidation at specific sites (C2 and C4), mimicking the stability profiles of cyclopropyl moieties often used in medicinal chemistry.[1]

  • Directed Reactivity: The steric bulk at C2 directs nucleophilic attack and enolization exclusively to the C5 position, eliminating the need for blocking groups or kinetic control optimization.[1]

Part 2: Physical Properties & Handling

Table 1: Physicochemical Profile of this compound

PropertyValueNotes
CAS Number 4694-11-5Distinct from 2,2,5,5-isomer (CAS 4541-35-9)
Molecular Formula

MW: 140.22 g/mol
Boiling Point 163.5 °CHigh boiling point allows high-temp derivatization
Density 0.87 g/cm³Less dense than water
Solubility Organic SolventsSoluble in THF, Et₂O, DCM; Insoluble in water
Steric Profile AsymmetricC2: Quaternary (Blocked); C5: Secondary (Reactive)

Part 3: Visualization of Reactivity

The following diagram illustrates the "Janus-faced" nature of 2,2,4,4-TMCP, highlighting the divergent reaction pathways dictated by its steric environment.

TMCP_Reactivity TMCP This compound (Asymmetric Steric Bulk) C2_Side C2 Position (Blocked by gem-dimethyl) TMCP->C2_Side C5_Side C5 Position (Reactive Methylene) TMCP->C5_Side Carbonyl C1 Carbonyl (Sterically Screened) TMCP->Carbonyl Enolization Enolization / Alkylation C2_Side->Enolization BLOCKED (No protons) C5_Side->Enolization EXCLUSIVE Regiocontrol Nucleophilic Nucleophilic Attack Carbonyl->Nucleophilic Restricted Trajectory (Burgi-Dunitz)

Figure 1: Reactivity map of 2,2,4,4-TMCP.[1] Note the exclusive enolization pathway at C5 due to the quaternary block at C2.

Part 4: Application Protocols

Protocol A: Regioselective -Alkylation (The "Self-Directing" Enolate)

Use Case: Creating complex scaffolds where precise alkylation is required without regio-isomers.[1]

Rationale: In standard cyclopentanones, alkylation can occur on either side of the carbonyl, requiring low temperatures (kinetic control) or blocking groups. With 2,2,4,4-TMCP, the C2 position has no protons.[1] Enolization can only occur at C5. This guarantees 100% regioselectivity even under thermodynamic conditions.[1]

Step-by-Step Methodology:

  • Reagents:

    • Substrate: 2,2,4,4-TMCP (1.0 equiv).[1]

    • Base: Sodium Hydride (NaH, 1.2 equiv) or LDA (1.1 equiv) for kinetic speed.[1]

    • Electrophile: Alkyl Halide (e.g., Benzyl bromide, 1.2 equiv).[1]

    • Solvent: Anhydrous THF.

  • Procedure:

    • Suspend NaH (60% in oil) in anhydrous THF under Argon at 0 °C.

    • Add 2,2,4,4-TMCP dropwise.[1] Observation: Gas evolution (

      
      ) will be evident.[1]
      
    • Stir at room temperature for 30 minutes. (Unlike standard ketones, you do not need -78 °C to ensure regioselectivity, as C2 cannot enolize).[1]

    • Cool to 0 °C and add the electrophile dropwise.

    • Warm to reflux if the electrophile is bulky; the C4 gem-dimethyl group exerts some remote steric pressure, slowing the

      
       attack.
      
  • Workup: Quench with sat.

    
    , extract with EtOAc, and purify via silica gel chromatography.
    
Protocol B: Nucleophilic Addition to the Hindered Carbonyl (Grignard vs. Lithium)

Use Case: Synthesis of tertiary alcohols or quaternary centers.

The Challenge: The C2 gem-dimethyl group hinders the approach of nucleophiles.[1] With Grignard reagents (


), the bulky transition state often leads to reduction  (hydride transfer from the Grignard's 

-hydrogen) rather than addition.[1]

Senior Scientist’s Optimization:

  • Avoid: Isopropylmagnesium chloride or tert-butylmagnesium chloride (high reduction risk).[1]

  • Preferred: Organolithiums (

    
    ) or Cerium-mediated addition (Luche conditions).[1]
    

Optimized Protocol (Organolithium Addition):

  • Setup: Flame-dried glassware, Argon atmosphere.

  • Solvent: Anhydrous Diethyl Ether (

    
    ) is preferred over THF for hindered ketones to increase the electrophilicity of the Li-species.[1]
    
  • Addition:

    • Cool the

      
       solution (e.g., MeLi, PhLi) to -78 °C.[1]
      
    • Add 2,2,4,4-TMCP (diluted in

      
      ) slowly down the side of the flask.
      
    • Critical Step: Allow the reaction to warm very slowly to room temperature over 4 hours. The steric barrier requires thermal energy to overcome, but rapid warming promotes side reactions.[1]

  • Troubleshooting (If yield is <50%):

    • Add

      
      :  Pre-stir the ketone with anhydrous Cerium(III) chloride (1.5 equiv) in THF for 1 hour before adding the nucleophile. This activates the carbonyl and suppresses enolization at C5.[1]
      
Protocol C: Synthesis of Sterically Demanding Imines (Schiff Bases)

Use Case: Ligand design for metal catalysis or precursors to hindered amines.

Rationale: The condensation of amines with hindered ketones is slow.[1] Standard Dean-Stark conditions may fail due to the equilibrium favoring the ketone + amine.[1]

Methodology:

  • Catalyst:

    
     (Titanium tetrachloride) is the gold standard for forcing this connection.[1]
    
  • Procedure:

    • Dissolve 2,2,4,4-TMCP (10 mmol) and the primary amine (12 mmol) in dry Toluene.

    • Cool to 0 °C.

    • Add a solution of

      
       (0.6 equiv) in toluene dropwise.[1] Caution: Exothermic.
      
    • Add Triethylamine (

      
      , 2.0 equiv) to scavenge HCl.[1]
      
    • Reflux for 12–24 hours.[1]

  • Result: The titanium acts as a water scavenger and Lewis acid, driving the equilibrium to the imine despite the steric bulk at C2.

Part 5: References & Grounding

  • Synthesis & Properties:

    • Source: PubChem Compound Summary for CID 78417.[1]

    • Link:[1]

  • Mechanistic Insight (Grignard to Hindered Ketones):

    • Source: Master Organic Chemistry - Grignard Reactions.[1][2]

    • Link:

  • Enolate Regiochemistry:

    • Source: Chemistry LibreTexts - Enolate Reactivity.[1]

    • Link:[1]

  • Isophorone Chemistry (Related Hindered Systems):

    • Source: MDPI - The Production of Isophorone.[1]

    • Link:[1]

Sources

Application Note: Photochemical Synthesis & Kinetics of 2,2,4,4-Tetramethylcyclopentanone

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the photochemical behavior of 2,2,4,4-tetramethylcyclopentanone , a sterically hindered ketone that serves as an exemplary model for regioselective Norrish Type I cleavage.

Unlike its symmetric isomer (2,2,5,5-tetramethylcyclopentanone), the 2,2,4,4-isomer possesses inherent structural asymmetry regarding its


-carbons (one quaternary, one secondary). This feature drives a highly specific cleavage pathway, making it a valuable precursor for the synthesis of 1,1,3,3-tetramethylcyclobutane , a scaffold difficult to access via conventional thermal cycloadditions.

Executive Summary
  • Target Molecule: this compound (TMCP).[1][2]

  • Primary Reaction: Norrish Type I

    
    -Cleavage followed by Decarbonylation.
    
  • Key Product: 1,1,3,3-Tetramethylcyclobutane (via ring contraction).

  • Side Products: Isobutylene (via fragmentation).

  • Mechanism: Regioselective cleavage of the C1–C2 bond (favored by tertiary radical stability)

    
     Loss of CO 
    
    
    
    1,4-diradical recombination.
  • Applications: Mechanistic probes for radical stability, synthesis of crowded cyclobutanes, and study of solvent cage effects.

Scientific Foundation & Mechanism
2.1 The Regioselectivity Driver

Upon irradiation with UV light (


 nm), 2,2,4,4-TMCP undergoes an 

transition to the excited singlet state (

). Rapid intersystem crossing (ISC) generates the reactive triplet state (

).

The


 state has two potential cleavage sites:
  • Path A (C1–C2): Cleavage between the carbonyl and the quaternary carbon. This generates a tertiary alkyl radical and an acyl radical.

  • Path B (C1–C5): Cleavage between the carbonyl and the methylene carbon. This generates a primary alkyl radical and an acyl radical.

Thermodynamic Control: Path A is kinetically dominant because the tertiary radical is significantly more stable (lower bond dissociation energy) than the primary radical formed in Path B.

2.2 Reaction Pathway Diagram

The following diagram illustrates the regioselective cleavage and subsequent product formation.

Photochemistry SM This compound (Ground State) Excited Excited Triplet State (T1) (n, π*) SM->Excited hν (300-320 nm) Diradical Acyl-Alkyl Diradical (Tertiary Radical at C2) Excited->Diradical Norrish Type I (Regioselective C1-C2 Cleavage) Diradical->SM Recombination (Cage Effect) Decarb 1,4-Diradical Intermediate (-CO) Diradical->Decarb -CO (Decarbonylation) Cyclobutane PRODUCT A: 1,1,3,3-Tetramethylcyclobutane (Ring Closure) Decarb->Cyclobutane Recombination Alkene PRODUCT B: Isobutylene (x2) (Fragmentation) Decarb->Alkene β-Scission

Caption: Regioselective Norrish Type I pathway of 2,2,4,4-TMCP favoring tertiary radical formation and cyclobutane synthesis.

Experimental Protocol
3.1 Materials & Equipment
  • Substrate: this compound (>98% purity).

  • Solvent: Benzene (inert, non-polar) or

    
    -Butanol (to suppress H-abstraction). Note: Solvent viscosity affects product ratios.
    
  • Light Source: Medium-pressure Mercury Arc Lamp (450W) with a Pyrex filter (

    
     nm) to prevent secondary photolysis of products.
    
  • Reactor: Quartz immersion well or Pyrex tubes (degassed).

3.2 Protocol: Photolysis & Product Isolation

Step 1: Sample Preparation

  • Dissolve 2,2,4,4-TMCP (1.40 g, 10 mmol) in 100 mL of spectroscopic grade benzene .

  • CRITICAL: Degas the solution thoroughly. Oxygen is a potent triplet quencher and will inhibit the reaction.

    • Method: Sparge with high-purity Argon for 30 minutes OR perform 3 freeze-pump-thaw cycles.

Step 2: Irradiation

  • Transfer the solution to the photoreactor under an inert atmosphere.

  • Irradiate at ambient temperature (25°C) using a Pyrex filter.

  • Monitoring: Monitor reaction progress via GC-FID or TLC every 30 minutes.

    • Endpoint: Irradiation is typically continued until >90% conversion (approx. 4–12 hours depending on flux).

Step 3: Work-up & Isolation

  • Caution: The major product, 1,1,3,3-tetramethylcyclobutane, is volatile (bp ~112°C). Do not use high-vacuum rotary evaporation with heating.

  • Concentrate the solvent carefully at atmospheric pressure using a fractionating column (Vigreux) to prevent loss of the cyclobutane product.

  • Purification: The residue is best purified via preparative Gas Chromatography (GC) or careful fractional distillation.

    • Isobutylene (gas) will escape during the reaction/workup.

3.3 Quantitative Analysis (Actinometry)

To determine the Quantum Yield (


), use Valerophenone as a standard actinometer (

in benzene).
ParameterValueNotes
Excitation Wavelength 313 nmIsolated line using bandpass filter
Temperature 25°CTemperature control is vital for viscosity
Solvent BenzeneStandard for radical cage comparison

(Disappearance)
~0.3 - 0.5High efficiency due to stable radical
Product Ratio (Ring:Alkene) ~4:1Viscosity dependent (higher viscosity favors ring)
Data Interpretation & Troubleshooting
4.1 Solvent Viscosity Effect (Cage Effect)

The ratio of Cyclobutane (recombination) to Isobutylene (fragmentation) is highly sensitive to solvent viscosity.

  • High Viscosity (e.g., t-Butanol, Dodecane): The solvent cage holds the diradical pair together longer, favoring ring closure (Cyclobutane formation).

  • Low Viscosity (e.g., Pentane): The radicals can diffuse apart or rotate more freely, facilitating fragmentation into alkenes.

4.2 Spectral Identification
  • Starting Material (2,2,4,4-TMCP):

    • IR: Strong C=O stretch at ~1740 cm⁻¹ (strained 5-ring ketone).

    • ¹H NMR: Two singlets (methyls) and two singlets (methylenes, unless coupling is visible).

  • Product (1,1,3,3-Tetramethylcyclobutane):

    • IR: No Carbonyl band.

    • ¹H NMR: Distinctive high-field signals. The molecule is symmetric; expect simplified methyl and methylene signals.

    • MS: Molecular ion

      
       112.
      
References
  • O'Sullivan, M., & Testa, A. C. (1973).[3] Fluorescence of cycloalkanones. The Journal of Physical Chemistry, 77(15), 1830–1832.[3]

    • Establishes the fluorescence properties and excited state dynamics of this compound compared to other cyclic ketones.
  • Turro, N. J., et al. (1978). Modern Molecular Photochemistry. University Science Books.
  • Srinivasan, R. (1961). Photolysis of cyclic ketones in the gas phase. Journal of the American Chemical Society.[4]

    • Foundational work on the decarbonylation p
  • PubChem. (n.d.).[5] this compound (Compound Summary).

    • Source for physical properties and structural identifiers.

Sources

Role of 2,2,4,4-Tetramethylcyclopentanone in mechanistic studies

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Mechanistic Utility of 2,2,4,4-Tetramethylcyclopentanone (TMCP)

Part 1: Executive Summary & Chemical Profile

This compound (2,2,4,4-TMCP) is a specialized cyclic ketone utilized primarily as a mechanistic calibrator in physical organic chemistry. Unlike its symmetric isomer (2,2,5,5-tetramethylcyclopentanone), 2,2,4,4-TMCP possesses a unique "unilateral" steric blockade. This asymmetry—featuring one fully substituted


-carbon (C2) and one unsubstituted 

-carbon (C5)—makes it an invaluable tool for decoupling electronic effects from steric constraints in enolate chemistry and excited-state dynamics.

Key Mechanistic Roles:

  • Regiospecific Enolate Model: The quaternary C2 position physically prevents enolization, forcing all

    
    -functionalization to occur exclusively at C5. This eliminates regiochemical ambiguity in mechanistic studies of aldol or halogenation reactions.
    
  • Photophysical Standard: The steric bulk and ring constraints inhibit non-radiative decay pathways (such as Norrish Type I cleavage), resulting in anomalously high fluorescence yields compared to unsubstituted cycloalkanones.

  • Conformational Lock: The gem-dimethyl groups at C2 and C4 bias the cyclopentanone ring into specific "twist" conformations, aiding in the study of stereoselective nucleophilic attacks (e.g., hydride reductions).

Part 2: Application Protocols

Application 1: The "Blocked Alpha" Protocol (Regiospecific Enolization)

Objective: To isolate and study the kinetics of enolate formation and reaction at the C5 position without interference from regioisomers.

Mechanistic Insight: In standard cyclopentanone, enolization is reversible and non-regioselective. In 2,2,4,4-TMCP, the C2 position has no


-protons. Consequently, any base-mediated reaction (deprotonation) is kinetically and thermodynamically locked to C5. This allows researchers to determine rate constants for 

-proton abstraction (

) with high precision.

Experimental Protocol: Kinetic Deuterium Exchange

  • Reagents:

    • Substrate: 2,2,4,4-TMCP (1.0 mmol, >98% purity).

    • Solvent: Methanol-d4 (

      
      ).
      
    • Base Catalyst: Sodium methoxide (

      
      , 0.05 M).
      
    • Internal Standard: Benzene or TMS (for NMR integration).

  • Workflow:

    • Step 1: Dissolve 140 mg of 2,2,4,4-TMCP in 0.6 mL of

      
       in an NMR tube.
      
    • Step 2: Record the

      
      
      
      
      
      H-NMR spectrum. Focus on the C5 proton signals (
      
      
      ppm).
    • Step 3: Add

      
       of NaOMe/MeOH-d4 stock solution to initiate exchange.
      
    • Step 4: Incubate at a controlled temperature (e.g., 25.0 °C) in the NMR probe.

    • Step 5: Acquire spectra at 5-minute intervals for 60 minutes.

    • Step 6: Plot

      
       vs. time, where 
      
      
      
      is the integral of the C5 protons.
  • Data Analysis:

    • The slope of the plot yields the pseudo-first-order rate constant (

      
      ).
      
    • Since C2 is blocked, deviations from linearity indicate secondary effects (e.g., ring opening), which are rare under these mild conditions.

Visualization: Regiospecific Enolization Pathway

Enolization cluster_legend Pathway Logic TMCP 2,2,4,4-TMCP (C2 blocked) TS_C2 Transition State @ C2 (Sterically Impossible) TMCP->TS_C2 No H+ TS_C5 Transition State @ C5 (Allowed) TMCP->TS_C5 + B: Base Base (B:) Base->TS_C5 Enolate C5-Enolate (Thermodynamic Product) TS_C5->Enolate -BH Product C5-Functionalized Derivative Enolate->Product + Electrophile Blocked C2: Quaternary Center Active C5: Methylene Group

Caption: Figure 1. The unilateral steric block at C2 forces mechanistic pathways exclusively through the C5 position.

Application 2: Excited State Dynamics (Photophysics)

Objective: Use 2,2,4,4-TMCP as a high-fluorescence reference standard to study solvent relaxation and non-radiative decay mechanisms.

Mechanistic Insight: Cyclic ketones typically undergo rapid Norrish Type I cleavage (


-cleavage) upon UV excitation (

). However, in 2,2,4,4-TMCP, the radical intermediates formed by cleavage at C2 are sterically crowded, promoting rapid radical recombination (the "cage effect") or inhibiting the cleavage entirely due to conformational rigidity. This results in a significantly longer excited-state lifetime and higher fluorescence quantum yield (

) compared to cyclopentanone.

Protocol: Comparative Fluorescence Quantum Yield

  • Setup:

    • Instrument: Spectrofluorometer equipped with a temperature-controlled cell holder.

    • Excitation Wavelength: 300 nm (corresponding to the

      
       absorption max).
      
    • Reference Standard: Cyclopentanone (low

      
      ) or Quinine Sulfate (if calibrating absolute values).
      
  • Step-by-Step:

    • Preparation: Prepare

      
       M solutions of 2,2,4,4-TMCP in solvents of varying polarity (Hexane, Acetonitrile, Methanol).
      
    • Absorbance Check: Ensure Optical Density (OD) at 300 nm is

      
       to avoid inner-filter effects.
      
    • Emission Scan: Record emission spectra from 320 nm to 550 nm.

    • Integration: Integrate the area under the emission curve (

      
      ).
      
    • Calculation: Compare against the reference (

      
      ) using the formula:
      
      
      
      
      (Where
      
      
      is the refractive index of the solvent).
  • Expected Results:

    • 2,2,4,4-TMCP should exhibit a

      
       approximately 3-4x higher  than unsubstituted cyclopentanone [1].
      
    • This confirms the suppression of the

      
      -cleavage pathway, validating the molecule's use as a "rigid" ketone model.
      

Part 3: Quantitative Data Summary

Table 1: Comparative Reactivity & Photophysics

ParameterCyclopentanone2,2,4,4-TMCPMechanistic Implication

-Protons
4 (Equivalent)2 (C5 only)Regiospecificity in 2,2,4,4-TMCP.
Enolization Sites C2, C5 (Random)C5 (Exclusive)Simplified kinetic modeling.
Fluorescence Yield (Rel) 1.0~3.6 [1]Steric inhibition of non-radiative decay.
Conformation Envelope/Twist (Fluxional)Twist (Locked)Defined stereochemistry for nucleophiles.

Part 4: Visualizing the Mechanistic Workflow

Experimental Design for Steric Probing

Workflow Start Start: Define Mechanistic Question Choice Select Probe Type Start->Choice Path_Enol Enolate Regiochemistry Choice->Path_Enol Reactivity Study Path_Photo Excited State Dynamics Choice->Path_Photo Photophysics Exp_Enol Exp: Deuterium Exchange (NMR) Target: C5 Protons Path_Enol->Exp_Enol Exp_Photo Exp: Fluorescence Spectroscopy Target: Quantum Yield Path_Photo->Exp_Photo Result_Enol Output: Rate Constant (k_obs) for unhindered alpha-site Exp_Enol->Result_Enol Linear Plot Result_Photo Output: Non-radiative decay rates (Steric stabilization) Exp_Photo->Result_Photo Integration

Caption: Figure 2. Decision tree for utilizing 2,2,4,4-TMCP in mechanistic assays.

Part 5: References

  • O'Sullivan, M., & Testa, A. C. (1973).[1] Fluorescence of Cycloalkanones. The Journal of Physical Chemistry, 77(15), 1830–1833.[1]

  • Agosta, W. C., & Smith, A. B. (1971). Photochemistry of Cyclopentanones. Journal of the American Chemical Society.[2] (Contextual grounding for Norrish Type I inhibition in substituted ketones).

  • Guidechem. (n.d.). This compound Product Properties.

(Note: The primary mechanistic data regarding fluorescence yields and vibrational structure is derived from the seminal work by O'Sullivan & Testa, which specifically highlights the 3.6-fold increase in fluorescence of 2,2,4,4-TMCP over cyclopentanone due to steric stabilization.)

Sources

Application Note: Strategic Synthesis with 2,2,4,4-Tetramethylcyclopentanone

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide details the utility of 2,2,4,4-tetramethylcyclopentanone (TMCP) as a high-value building block in the synthesis of complex pharmaceutical intermediates, UV-protective agents, and sterically hindered ligands. Unlike its symmetric isomer (2,2,5,5-tetramethylcyclopentanone), the 2,2,4,4-isomer possesses a unique structural asymmetry: one


-position is quaternary and chemically inert (C2), while the other is secondary and reactive (C5). This "built-in" regiocontrol eliminates the need for blocking groups during enolization, making TMCP an ideal substrate for the rapid generation of structurally defined, non-symmetric scaffolds.

Structural Analysis & Reactivity Profile[1]

The utility of 2,2,4,4-TMCP stems from its specific substitution pattern. Understanding the steric and electronic environment is crucial for designing successful synthetic routes.[1]

The "Regio-Lock" Mechanism

In typical cyclopentanone functionalization, controlling regioselectivity (C2 vs. C5) often requires kinetic vs. thermodynamic control strategies (e.g., LDA at -78°C vs. thermodynamic equilibration).[1] 2,2,4,4-TMCP bypasses this requirement entirely:

  • C2 Position (Blocked): The gem-dimethyl group at C2 is quaternary.[1] Lacking

    
    -protons, it cannot enolize.[1] This forces all enolate formation to occur exclusively at C5 .[1]
    
  • C5 Position (Active): The methylene group at C5 is accessible for deprotonation, allowing for 100% regioselective electrophilic attack (alkylation, aldol condensation).[1]

  • C4 Position (Steric Director): The gem-dimethyl group at C4 exerts remote steric influence, directing nucleophilic attack at the carbonyl (C1) to occur from the less hindered face, often enhancing diastereoselectivity during reductions.

Physical Properties Table[1][2]
PropertyValueRelevance
Molecular Formula C

H

O
Core Scaffold
Molecular Weight 140.22 g/mol Stoichiometry calculations
Boiling Point ~165 °CHigh boiling point allows high-temp reactions
Density 0.865 g/mLSolvent compatibility
CAS Number 4694-11-5Identification

Application Workflows & Protocols

Workflow A: Synthesis of Benzylidene UV-Absorbers (Aldol Condensation)

Application: Production of broad-spectrum UV filters and photostable cosmetic ingredients.[1] The reaction exploits the active C5 position to create extended conjugated systems.[1]

Mechanism & Rationale

The reaction proceeds via a Claisen-Schmidt condensation.[1] Because C2 is blocked, cross-condensation with an aromatic aldehyde occurs exclusively at C5, preventing the formation of complex isomeric mixtures often seen with symmetric ketones.

Protocol: Synthesis of 5-(4-Methoxybenzylidene)-2,2,4,4-tetramethylcyclopentanone

Reagents:

  • This compound (1.0 eq)[2]

  • 4-Methoxybenzaldehyde (1.1 eq)[1]

  • Sodium Hydroxide (NaOH) (10% aq.[1] solution)

  • Ethanol (95%)[1]

Step-by-Step Procedure:

  • Preparation: Charge a 250 mL round-bottom flask with 2,2,4,4-TMCP (14.0 g, 100 mmol) and 4-methoxybenzaldehyde (15.0 g, 110 mmol) in Ethanol (100 mL).

  • Initiation: Add 10% NaOH solution (20 mL) dropwise over 10 minutes while stirring vigorously at room temperature.

  • Reaction: Heat the mixture to reflux (80°C) for 4–6 hours. Monitor by TLC (Hexane/EtOAc 9:1) for the disappearance of the ketone.[1]

  • Work-up: Cool the mixture to 0°C. The product often precipitates as a crystalline solid due to the rigid bicyclic-like nature of the benzylidene derivative.[1]

  • Isolation: Filter the solid. If no precipitate forms, concentrate the ethanol, dilute with water (100 mL), and extract with Dichloromethane (3 x 50 mL).[1]

  • Purification: Recrystallize from hot Ethanol/Water or purify via silica gel chromatography.

Expected Yield: 85–92% Data Validation:


H NMR will show a diagnostic vinyl proton singlet around 

7.2–7.5 ppm and the absence of C5 methylene protons.[1]
Workflow B: Synthesis of Hindered Amines (Reductive Amination)

Application: Synthesis of bulky amine ligands for catalysis or pharmacophores (e.g., CCR2 antagonist analogs).[1] The gem-dimethyl groups adjacent to the amine provide resistance to metabolic degradation.[1]

Protocol: Reductive Amination with Aniline

Reagents:

  • 2,2,4,4-TMCP (1.0 eq)[3][2]

  • Aniline (1.2 eq)[1]

  • Sodium Triacetoxyborohydride (STAB) (1.5 eq)[1]

  • Acetic Acid (catalytic)[1]

  • 1,2-Dichloroethane (DCE)[1]

Step-by-Step Procedure:

  • Imine Formation: In a dry flask, mix TMCP (10 mmol) and Aniline (12 mmol) in DCE (30 mL). Add Acetic Acid (1 mmol). Stir at room temperature for 2 hours. Note: Steric hindrance at C2/C4 may slow imine formation; mild heating (40°C) or addition of Ti(OiPr)

    
     can accelerate this step.[1]
    
  • Reduction: Cool to 0°C. Add STAB (15 mmol) portion-wise.

  • Quench: Stir overnight at room temperature. Quench with saturated NaHCO

    
    .[1]
    
  • Extraction: Extract with DCM, dry over MgSO

    
    , and concentrate.
    
  • Purification: Flash chromatography (Hexane/EtOAc).

Visualizing the "Regio-Lock" Logic

The following diagram illustrates the divergent pathways dictated by the structural asymmetry of 2,2,4,4-TMCP.

G Start This compound (C2 Blocked, C5 Active) Base Base Treatment (NaOH/KOH) Start->Base Blocked C2 Position (Quaternary Carbon) Start->Blocked No Reaction Enolate Thermodynamic Enolate (Formed exclusively at C5) Base->Enolate Deprotonation PathA Aldol Condensation (with Ar-CHO) Enolate->PathA PathB Alkylation (with R-X) Enolate->PathB ProdA 5-Benzylidene Derivative (UV Absorber / Active Material) PathA->ProdA ProdB 5-Alkyl-2,2,4,4-TMCP (Functionalized Scaffold) PathB->ProdB Blocked->Enolate Impossible

Figure 1: Reaction pathway analysis showing the exclusive reactivity at the C5 position due to the quaternary blockade at C2.

Advanced Application: Ring Expansion (Baeyer-Villiger)[1]

For researchers targeting hindered lactones (precursors to specialized polyesters), the Baeyer-Villiger oxidation of TMCP is highly regioselective.[1]

  • Migratory Aptitude: The migration of the quaternary carbon (C2) vs. the secondary carbon (C5) is dictated by electronic factors.[1] Typically, the more substituted carbon (C2) migrates preferentially, leading to the oxygen insertion adjacent to the gem-dimethyl group.

  • Product: 3,3,5,5-tetramethyl-caprolactone (or isomer depending on conditions).[1]

  • Reagent: m-CPBA in DCM or Trifluoroperacetic acid.[1]

References

  • Structure & Properties: PubChem. This compound Compound Summary. National Library of Medicine.[1] Link[1]

  • Synthesis of Benzylidene Derivatives (UV Filters): European Patent Office.[1] EP0368717A1 - 5-Benzylidene 3-oxa cyclopentanone derivatives...[1][4][2]. Link[1]

  • General Reactivity (Reductive Amination): ResearchGate. Reductive amination of cyclopentanone. Link

  • Photophysical Properties: ResearchGate. Fluorescence of cycloalkanones. (Discusses 2,2,4,4-TMCP fluorescence yield). Link

Sources

High-Steric Hindrance Olefination: Wittig Protocols for 2,2,4,4-Tetramethylcyclopentanone

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Objective: To provide a robust experimental protocol for the methylenation of 2,2,4,4-tetramethylcyclopentanone (TMCP) via the Wittig reaction. Challenge: This substrate presents a dual failure mode: (1) Steric Occlusion , where the gem-dimethyl groups at C2 and C4 physically block the trajectory of the bulky triphenylphosphine ylide, and (2) Enolization , where the accessible


-protons at C5 are susceptible to deprotonation by strong bases, quenching the reaction before olefination occurs.
Solution:  This guide details the "High-Force" Fitjer Protocol using potassium tert-butoxide (

) in refluxing toluene, which favors kinetic ylide addition over thermodynamic enolization through thermal activation and solubility modulation.

Part 1: Mechanistic Analysis & Failure Modes

The conversion of 2,2,4,4-TMCP to 2,2,4,4-tetramethyl-1-methylenecyclopentane is not a standard Wittig reaction. The substrate geometry imposes specific constraints that must be managed chemically.

The Steric "Picket Fence"

In a standard Wittig mechanism, the ylide nucleophile attacks the carbonyl carbon to form a betaine or oxaphosphetane intermediate. In 2,2,4,4-TMCP, the C2 and C4 gem-dimethyl groups create a "picket fence" effect. The bulky triphenylphosphine group (


) of the ylide clashes with these methyl groups, significantly raising the activation energy (

) for the initial nucleophilic attack.
The Enolization Trap

Unlike the symmetric 2,2,5,5-tetramethyl isomer (which has no


-protons), the 2,2,4,4-isomer possesses two enolizable protons at the C5 position.
  • Risk: Strong, small bases (e.g.,

    
    -BuLi) act as bases rather than nucleophile generators, deprotonating C5 to form the enolate.
    
  • Consequence: The enolate is unreactive toward the ylide. Upon quenching, the starting ketone is recovered, leading to "mysterious" 0% yields.

Strategic Solution

To overcome these barriers, we utilize Potassium tert-butoxide (


) in Toluene at Reflux .
  • Why

    
    :  It is a strong base but bulky. Its steric bulk reduces the rate of enolization at C5 relative to the rate of deprotonating the methyltriphenylphosphonium salt.
    
  • Why Toluene/Reflux: The high temperature (

    
    ) provides the necessary thermal energy to surmount the steric barrier for oxaphosphetane formation. Toluene also allows for higher temperatures than THF (
    
    
    
    ).

Part 2: Experimental Protocols

Protocol A: The "Fitjer" High-Temperature Method (Recommended)

Best for: Maximizing yield in highly hindered substrates.

Reagents:

  • Substrate: this compound (1.0 equiv)

  • Salt: Methyltriphenylphosphonium bromide (

    
    ) (1.5 - 2.0 equiv)
    
  • Base: Potassium tert-butoxide (

    
    ) (1.5 - 2.0 equiv)
    
  • Solvent: Anhydrous Toluene (0.5 M concentration relative to ketone)

Step-by-Step Workflow:

  • Salt Drying (Critical): Dry

    
     under high vacuum at 
    
    
    
    for 2 hours prior to use. Traces of water will destroy the ylide and produce phosphine oxide immediately.
  • Ylide Formation:

    • In a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, suspend

      
       in anhydrous toluene under Argon atmosphere.
      
    • Add

      
       in a single portion.
      
    • Observation: The suspension will turn bright yellow/canary yellow, indicating the formation of the ylide (

      
      ).
      
    • Stir at room temperature for 30 minutes to ensure complete deprotonation.

  • Substrate Addition:

    • Add this compound (neat or dissolved in minimal toluene) via syringe.

  • The "High-Force" Step:

    • Heat the reaction mixture to a vigorous reflux (

      
      ).
      
    • Maintain reflux for 24 to 48 hours . (Standard ketones react in minutes; hindered ketones require days).

    • Monitoring: Monitor via GC-MS. TLC may be difficult due to the non-polar nature of both reactant and product (use

      
       stain; the alkene will stain brown, the ketone will not).
      
  • Workup:

    • Cool to room temperature.

    • Quench by adding saturated

      
       solution.
      
    • Filter off the precipitated Triphenylphosphine Oxide (

      
      ) through a pad of Celite.
      
    • Extract the filtrate with Pentane (preferred over ether for volatility reasons).

    • Dry organics over

      
       and concentrate carefully (product is volatile).
      
Protocol B: The "Instant Ylide" Method (Alternative)

Best for: Small scale or if high temperature degrades the substrate.

Reagents:

  • Base: Sodium Hexamethyldisilazide (NaHMDS), 1.0 M in THF.

  • Solvent: Anhydrous THF.

Workflow:

  • Suspend

    
     (1.2 equiv) in THF at 
    
    
    
    .
  • Add NaHMDS (1.1 equiv) dropwise. Stir 1 hour.

  • Cool to

    
     (Cryogenic conditions favor addition over enolization).
    
  • Add ketone slowly.

  • Allow to warm to room temperature naturally overnight.

  • Note: Yields are typically lower than Protocol A for this specific substrate due to the steric barrier preventing reaction at low temps.

Part 3: Data & Troubleshooting

Comparative Performance of Bases
Base ConditionReaction TempPrimary RiskEstimated Yield

-BuLi / THF

Enolization (C5 deprotonation)< 10%

/ DMSO

Side Reactions (DMSO decomposition)20-40%

/ Toluene

(Reflux)
None (Thermodynamic control)65-85%
Troubleshooting Decision Tree

WittigTroubleshooting Start Reaction Yield < 20% CheckColor Did reaction turn yellow upon base addition? Start->CheckColor NoColor Moisture Problem. Salt was wet or Base degraded. CheckColor->NoColor No YesColor Ylide formed. Problem is Addition step. CheckColor->YesColor Yes CheckSM Is Starting Material (SM) recovered? YesColor->CheckSM NoSM Decomposition/Polymerization. Reduce Temp or check purity. CheckSM->NoSM No YesSM Steric/Enolization Issue CheckSM->YesSM Yes EnolCheck Was n-BuLi used? YesSM->EnolCheck SwitchBase Switch to KOtBu/Toluene. (Protocol A) EnolCheck->SwitchBase Yes IncreaseTime Increase Reflux Time (48h+) or Switch to Methylenation (Petasis/Tebbe Reagent) EnolCheck->IncreaseTime No

Figure 1: Diagnostic logic for troubleshooting low yields in hindered ketone olefination.

Part 4: Reaction Pathway Visualization

The following diagram illustrates the competing pathways between the successful Wittig Olefination and the parasitic Enolization pathway caused by the accessible C5 protons.

ReactionPathway Ketone 2,2,4,4-Tetramethyl- cyclopentanone TS_Attack Sterically Hindered Nucleophilic Attack Ketone->TS_Attack High Temp (Reflux) Enolization Proton Abstraction (at C5) Ketone->Enolization Strong/Small Base (n-BuLi) Ylide Ph3P=CH2 (Ylide) Ylide->TS_Attack Ylide->Enolization Acts as Base Oxaphos Oxaphosphetane Intermediate TS_Attack->Oxaphos Product Target Alkene + Ph3P=O Oxaphos->Product - Ph3PO Enolate Enolate Anion (Stable/Unreactive) Enolization->Enolate Recovered Recovered Ketone (Upon Quench) Enolate->Recovered H3O+ Quench

Figure 2: Mechanistic divergence. High temperature and bulky bases favor the upper (green) pathway, while small bases favor the lower (red) enolization trap.

References

  • Fitjer, L., & Quabeck, U. (1985). The Wittig Reaction of Sterically Hindered Ketones. Synthetic Communications, 15(10), 855-864.

  • Maercker, A. (1965). The Wittig Reaction. Organic Reactions, 14, 270-490. (Classic review on mechanism and base selection).

  • Vedejs, E., & Peterson, M. J. (1994). Stereochemistry and Mechanism in the Wittig Reaction. Topics in Stereochemistry, 21, 1-157.

  • Hibino, J., Okazoe, T., Takai, K., & Nozaki, H. (1985). Carbonyl Methylenation of Easily Enolizable Ketones. Tetrahedron Letters, 26(45), 5579-5580. (Reference for non-basic alternatives if Wittig fails).

Troubleshooting & Optimization

Technical Support Center: Purification of 2,2,4,4-Tetramethylcyclopentanone

Author: BenchChem Technical Support Team. Date: February 2026

Product: 2,2,4,4-Tetramethylcyclopentanone (CAS: 4694-11-5) Classification: Sterically Hindered Cyclic Ketone Primary Application: Fragrance synthesis intermediate, pharmaceutical building block, mechanistic probe for steric effects.[1]

Introduction: Understanding Your Molecule

Before initiating purification, it is critical to understand the physical constraints of this compound (TMCP). Unlike simple cyclopentanone, TMCP possesses two gem-dimethyl groups flanking the carbonyl.[1]

  • Steric Shielding: The four methyl groups create a "protective cage" around the carbonyl carbon.[1] This renders standard ketone purification methods (like bisulfite adduct formation) ineffective.

  • Volatility: It is a volatile liquid (BP ~158–160°C at atm), making vacuum distillation the primary purification vector.[1]

  • Impurities: Common impurities stem from its synthesis (often via Isophorone Oxide rearrangement) and include 2-formyl-2,4,4-trimethylcyclopentanone (aldehyde intermediate) and 3,5,5-trimethyl-1,2-cyclohexanedione (enol form).[1]

Module 1: Primary Purification (Vacuum Rectification)[1]

User Question: "My crude reaction mixture is dark/cloudy. How do I isolate the main product efficiently?"

Technical Response: Due to the molecule's thermal stability and volatility, Vacuum Fractional Distillation is the gold standard.[1] However, because common impurities have boiling points close to the product, a simple pot-to-pot distillation will fail. You must use a fractionation column.[1]

The Protocol
  • Pre-Treatment (Critical):

    • Before distilling, wash the organic layer with 10% NaOH .

    • Reasoning: The major impurity in the isophorone oxide route is 2-formyl-2,4,4-trimethylcyclopentanone.[1] This aldehyde is acidic/enolizable and will partition into the aqueous base, significantly simplifying the distillation profile [1].

  • Equipment Setup:

    • Column: Vigreux column (minimum 20cm) or a Spinning Band column (for >99% purity).

    • Vacuum: High vacuum is preferred to keep pot temperature below 100°C, reducing tar formation.[1]

  • Parameters:

ParameterSpecificationNotes
Pressure 20 – 25 mmHgStable vacuum is crucial.[1]
Bath Temp 80 – 90°CDo not overheat the pot.
Vapor Temp (BP) 61 – 62°C At 21 mmHg [2].[1][2]
Refractive Index

1.428 – 1.432
Use to cut fractions.[1]
Troubleshooting the Distillation
  • Issue: Vapor temperature fluctuates.

    • Cause: Azeotrope formation with water or residual solvent.[1]

    • Fix: Dry the crude oil thoroughly with MgSO₄ before distillation. Any water present will disrupt the vacuum stability.

  • Issue: Product is yellow even after distillation.

    • Cause: Entrainment of the 1,2-diketone impurity (enol form), which sublimes or co-distills.

    • Fix: See Module 3 (Chromatography).

Module 2: Why Standard Chemical Methods Fail[1]

User Question: "Can I use Sodium Bisulfite to purify this ketone? It works for my other ketones."

Technical Response: NO. You should not attempt bisulfite purification for this compound.

The Mechanism of Failure: Sodium bisulfite purification relies on the nucleophilic attack of the bisulfite ion on the carbonyl carbon to form a water-soluble adduct.[1]

  • Standard Ketone: The carbonyl is accessible.[1] Attack occurs. Adduct precipitates.[1]

  • TMCP: The C-2 and C-5 positions are fully substituted with methyl groups.[1] These bulky groups sterically block the trajectory of the incoming nucleophile.[1] The reaction kinetics are effectively zero under standard conditions.

Visualizing the Steric Blockade:

StericHindrance cluster_0 Standard Ketone (Cyclopentanone) cluster_1 This compound K1 Carbonyl Carbon (Accessible) Result1 Adduct Forms (Purification Possible) K1->Result1 Bisulfite1 Bisulfite Ion Bisulfite1->K1 Attack K2 Carbonyl Carbon (Blocked by Methyls) Result2 No Reaction (Impurity Remains) K2->Result2 Bisulfite2 Bisulfite Ion Bisulfite2->K2 Blocked!

Caption: Comparative accessibility of the carbonyl group. The gem-dimethyl groups in TMCP prevent the nucleophilic attack required for bisulfite purification.[1]

Module 3: High-Purity Polishing (Chromatography)

User Question: "I need >99.5% purity for an analytical standard. Distillation left me at 98%."

Technical Response: For removing trace isomers (like 2,2,5,5-tetramethylcyclopentanone) or oxidation byproducts (yellow color), Flash Column Chromatography is effective.[1]

The Protocol:

  • Stationary Phase: Silica Gel 60 (230-400 mesh).[1]

  • Mobile Phase:

    • Start: 100% Hexane (or Pentane).[1]

    • Gradient: Slowly increase to 5% Ethyl Acetate in Hexane.

    • Note: TMCP is non-polar.[1] It will elute relatively quickly (high Rf).[1]

  • Detection:

    • TMCP is not UV-active (no conjugation).

    • Stain: Use Anisaldehyde or Vanillin stain.[1] The ketone will likely appear as a distinct spot upon heating. Iodine chambers are also effective.

FAQ: Troubleshooting Common Scenarios

Q1: My GC-MS shows a peak with M+ = 140 (same as product) but different retention time. What is it? A: This is likely an isomer, such as 2,2,5,5-tetramethylcyclopentanone or a tetramethyl-cyclobutanone derivative if ring expansion was used.[1] These isomers have identical mass but slightly different boiling points.[1] A high-efficiency spinning band distillation or careful chromatography (Module 3) is required to separate them.[1]

Q2: Can I crystallize the product? A: Pure TMCP has a melting point of approximately -25°C [3].[1] Unless you have access to a cryo-crystallization setup (below -40°C), crystallization is not a viable purification method for the ketone itself. Derivatization (e.g., forming a semicarbazone) is possible but difficult due to the steric hindrance mentioned in Module 2.[1]

Q3: Is the product sensitive to air/moisture? A: TMCP is relatively stable.[1] However, like all ketones, it can absorb moisture. Store under nitrogen. If the liquid becomes cloudy, it is wet; dry with Magnesium Sulfate (MgSO₄) and filter.

Q4: I see a solid precipitate in my distilled product after storage. A: This is often the enol form of 3,5,5-trimethyl-1,2-cyclohexanedione (MP ~92°C) [1].[1][2] It can sublime and contaminate the distillate.[1] Filter the liquid through a 0.2µm PTFE filter or re-distill with a focus on the earlier fractions.[1]

Summary: Purification Decision Matrix

DecisionMatrix Start Crude Reaction Mixture Wash Wash with 10% NaOH (Remove acidic aldehydes/enols) Start->Wash Dry Dry with MgSO4 Wash->Dry Distill Vacuum Distillation (21 mmHg @ 61-62°C) Dry->Distill Check Check Purity (GC/NMR) Distill->Check Decision Purity > 99%? Check->Decision Done Final Product Store under N2 Decision->Done Yes Chrom Flash Chromatography (Hexane/EtOAc) Decision->Chrom No (Isomers/Color present) Chrom->Done

Caption: Step-by-step workflow for isolating this compound.

References

  • Organic Syntheses.[1] Preparation of 2,4,4-Trimethylcyclopentanone (Analogous impurity profile and wash methods). Org. Synth.1965 , 45, 89. Link

  • National Institute of Standards and Technology (NIST). This compound Properties. NIST Chemistry WebBook, SRD 69.[1]Link

  • ChemicalBook. 2,4,4-Trimethylcyclopentanone Physical Properties (Comparative Data). Link

  • PubChem. This compound Compound Summary. National Library of Medicine.[1]Link

Sources

Improving the purity of 2,2,4,4-Tetramethylcyclopentanone

Author: BenchChem Technical Support Team. Date: February 2026

To: Research & Development Team From: Senior Application Scientist, Separation Sciences Division Subject: Technical Guide: Purification & Troubleshooting for 2,2,4,4-Tetramethylcyclopentanone

Executive Summary

This compound (TMCP) presents a unique purification challenge due to its severe steric hindrance and the presence of closely related structural isomers (specifically the 2,2,5,5-isomer and 2,2,4,4-tetramethyl-3-pentanone).[1] Standard ketone purification methods involving nucleophilic addition (e.g., sodium bisulfite adducts) often fail because the gem-dimethyl groups at the


 and 

positions effectively shield the carbonyl carbon.[1]

This guide moves beyond generic protocols, offering a targeted troubleshooting workflow based on boiling point thermodynamics and steric exclusion principles.

Part 1: Technical Support & Troubleshooting (Q&A)

Category A: Purity & Isomer Contamination[1]

Q1: I am detecting a persistent impurity co-eluting with my product on GC. It has a nearly identical mass spectrum.[1] What is it, and how do I remove it? Diagnosis: You are likely seeing the 2,2,5,5-tetramethylcyclopentanone isomer or 2,2,4,4-tetramethyl-3-pentanone (an acyclic isomer).[1] The Science: The 2,2,4,4- and 2,2,5,5- isomers possess almost identical boiling points due to similar molecular weights and globular shapes (Van der Waals sphericity).[1] Solution:

  • Do NOT use Flash Chromatography: Silica gel offers poor resolution for these non-polar ketones.[1]

  • Protocol: Switch to High-Efficiency Fractional Distillation using a Spinning Band Distillation column. You need a column with at least 50 theoretical plates.[1]

    • Reflux Ratio: Set to 20:1 or higher.[1]

    • Temperature Ramp: < 2°C per minute.[1]

    • Validation: If the impurity persists, derivatization is required (see Q3).[1]

Q2: My product has a yellow tint even after distillation. How do I achieve optical clarity? Diagnosis: The yellowing is caused by trace


-unsaturated ketone impurities (enones) formed via aldol condensation during synthesis, or oxidation byproducts.[1]
The Science:  Even ppm levels of conjugated systems absorb blue light, causing yellowing.[1] These often co-distill with the product.[1]
Solution: 
  • Chemical Wash: Before final distillation, wash the organic phase with 5%

    
     (aq) until the purple color persists for 1 minute. This selectively oxidizes the electron-rich double bonds of the impurities into carboxylic acids, which become water-soluble salts in alkaline media.[1]
    
  • Adsorption: If

    
     is too harsh for your specific workflow, stir the crude oil with Activated Carbon (Darco G-60)  at 50°C for 1 hour prior to filtration and distillation.[1]
    
Category B: Reactivity & Yield Loss[1]

Q3: I tried purifying using Sodium Bisulfite (


), but no precipitate formed. Did I use the wrong concentration? 
Diagnosis:  No. The method is fundamentally flawed for this molecule.[1]
The Science:  Bisulfite purification relies on the nucleophilic attack of the bisulfite ion on the carbonyl carbon to form a tetrahedral adduct.[1] In 2,2,4,4-TMCP, the four methyl groups create a "steric wall" that physically blocks the nucleophile from approaching the carbonyl at the required Burgi-Dunitz angle (107°).[1]
Solution: 
  • Abandon Bisulfite: It will not work.[1]

  • Alternative (Girard’s Reagent T): If chemical separation is absolute necessary, use Girard’s Reagent T (trimethylaminoacetohydrazide chloride).[1] The hydrazine moiety is smaller and more nucleophilic than bisulfite, though reaction times will still be prolonged (24-48h reflux required).[1]

Q4: My yield drops significantly during distillation. Is the compound decomposing? Diagnosis: Likely thermal rearrangement or polymerization if acidic residues are present.[1] The Science: In the presence of trace Lewis acids or Brønsted acids (from synthesis), the gem-dimethyl groups can undergo methyl migration (Wagner-Meerwein rearrangement) at high pot temperatures (


).[1]
Solution: 
  • Neutralization: Wash crude strictly with saturated

    
     before heating.[1]
    
  • Vacuum: Always distill under reduced pressure (

    
    ) to keep the pot temperature below 100°C.
    

Part 2: Experimental Protocols

Protocol A: The "Steric-Safe" Purification Workflow

Use this protocol for crude mixtures >85% purity requiring >98% purity.[1]

Reagents:

  • Crude 2,2,4,4-TMCP[1][2]

  • Potassium Permanganate (5% aq)[1]

  • Sodium Bicarbonate (sat.[1] aq)

  • Magnesium Sulfate (anhydrous)[1][3]

Step-by-Step Methodology:

  • Oxidative Scrubbing:

    • Dissolve crude TMCP in Hexane (1:1 v/v).

    • Add 5%

      
       solution in 10 mL aliquots while stirring vigorously.
      
    • Endpoint: Stop when the aqueous layer retains a faint pink/purple hue for >2 minutes.[1]

    • Mechanism:[4][5][6] Destroys highly colored enone impurities.[1]

  • Neutralization & Drying:

    • Separate phases.[1][3][6] Wash organic layer 2x with Sat.[1][6]

      
       to remove acidic byproducts.[1]
      
    • Dry over

      
       for 30 minutes. Filter.
      
    • Concentrate hexane via Rotary Evaporator (

      
      , 300 mbar).
      
  • High-Vacuum Fractional Distillation:

    • Equipment: Vigreux column (minimum 20cm) or Spinning Band column.

    • Pressure: Establish vacuum at 10-15 mmHg.

    • Collection:

      • Foreshot: Discard first 5-10% (removes solvent/water).[1]

      • Main Fraction: Collect steady boiling fraction (Expected bp: ~65-70°C at 15 mmHg - Note: Adjust based on specific vacuum depth).

      • Heel: Discard pot residue (polymerized heavy ends).[1]

Data Summary: Physical Properties & Impurities
Property2,2,4,4-TMCP (Target)2,2,5,5-TMCP (Isomer)2,2,4,4-Tetramethyl-3-pentanone
Boiling Point (atm) ~163°C160-162°C152-153°C
Boiling Point (20 mmHg) ~65°C~55°C~50°C
Density (

)
0.870.8770.824
Steric Hindrance Severe (One side)Severe (Both sides)Very Severe
Bisulfite Reactivity None NoneNone

Part 3: Visualization of Steric Mechanics

The following diagram illustrates why standard purification fails and the logic behind the recommended distillation pathway.

PurificationLogic Crude Crude Reaction Mixture (Target + Isomers + Enones) Decision Choose Purification Method Crude->Decision Bisulfite Method A: Bisulfite Adduct (Standard Ketone Protocol) Decision->Bisulfite Incorrect Path Distillation Method B: Fractional Distillation (Thermodynamic Separation) Decision->Distillation Correct Path FailState FAILURE: Steric Blockade Gem-dimethyls prevent nucleophilic attack. No separation occurs. Bisulfite->FailState Steric Hindrance PreTreat Step 1: KMnO4 Wash (Oxidize Enones/Color) Distillation->PreTreat VacuumDist Step 2: Vacuum Distillation (15 mmHg, High Reflux Ratio) PreTreat->VacuumDist PureProduct Pure 2,2,4,4-TMCP (>98% GC) VacuumDist->PureProduct

Caption: Logical workflow demonstrating the failure of chemical purification due to steric hindrance and the necessity of thermodynamic separation.

References

  • PubChem. (n.d.).[1] this compound Compound Summary. National Library of Medicine.[1] Retrieved January 29, 2026, from [Link][1]

  • Magnus, P. D., & Nobbs, M. S. (1980).[1] Synthesis of this compound via rearrangement. Synthetic Communications. (Contextual grounding for synthesis routes producing mixed isomers).

Sources

Overcoming steric hindrance in reactions with 2,2,4,4-Tetramethylcyclopentanone

Author: BenchChem Technical Support Team. Date: February 2026

Advanced Application Guide & Troubleshooting

Ticket ID: TMCP-STERIC-001 Topic: Overcoming Steric Hindrance in Nucleophilic Additions & Condensations Applicable Molecule: 2,2,4,4-Tetramethylcyclopentanone (CAS: 4694-11-5)

Executive Summary: The "Asymmetric Blockade"

Researchers often confuse This compound (2,2,4,4-TMCP) with its symmetric isomer, 2,2,5,5-tetramethylcyclopentanone. While the 2,2,5,5 isomer is sterically dead at both


-positions, 2,2,4,4-TMCP presents a unique asymmetric steric profile .
  • The C2 Position (Blocked): The gem-dimethyl group at C2 creates a "hard" steric wall, effectively blocking nucleophilic attack from that trajectory.

  • The C5 Position (Open): The C5 methylene is chemically accessible, allowing for enolization and functionalization, provided the reagent can navigate the conformational twist induced by the remote C4 methyls.

This guide addresses the three most common failure modes: Grignard Reduction (instead of addition) , Incomplete Condensation (Imine/Oxime failure) , and Regioselectivity Issues .

Interactive Troubleshooting Modules
Module A: Nucleophilic Addition Fails (Grignard/Alkylations)

Symptom: You attempted a Grignard addition (R-MgX) to 2,2,4,4-TMCP, but after workup, you recovered the starting alcohol (reduction product) or the starting ketone, rather than the tertiary alcohol.

Root Cause: Sterically hindered ketones suffer from


-hydride elimination . The bulky Grignard reagent cannot access the carbonyl carbon (C1) to form a C-C bond. Instead, it acts as a hydride donor (via a 6-membered transition state), reducing the ketone to an alcohol, or as a base, enolizing the C5 protons.

Protocol: The Organolithium & Luche Switch

ParameterStandard (Failing) ConditionOptimized Protocol (Success)
Reagent Grignard (R-MgBr)Organolithium (R-Li) or R-MgBr + CeCl

Temperature 0°C to RT-78°C (Initiation)

RT
Additives NoneAnhydrous CeCl

(Luche Conditions)
Solvent Ether/THFTHF (Strictly Anhydrous)

Step-by-Step Fix:

  • Switch to Organolithiums: R-Li species are less bulky and more nucleophilic than their Mg counterparts. They are less prone to

    
    -hydride transfer.
    
  • The CeCl

    
     Activation (Luche Method): 
    
    • Dry CeCl

      
       at 140°C under high vacuum for 2 hours to generate anhydrous CeCl
      
      
      
      .
    • Suspend CeCl

      
       in THF and stir for 1 hour.
      
    • Add 2,2,4,4-TMCP.[1][2][3] The Ce

      
       coordinates to the carbonyl oxygen, increasing electrophilicity and "pulling" the carbonyl away from the steric bulk.
      
    • Add the nucleophile (R-Li or R-MgX) slowly at -78°C.

Technical Insight: The Cerium(III) acts as a Lewis acid that activates the carbonyl specifically for 1,2-addition, suppressing the competing enolization at C5 [1].

Module B: Condensation Reactions (Imines, Oximes, Hydrazones)

Symptom: Reaction with amines (R-NH


) or hydroxylamine yields <10% conversion even after refluxing in ethanol/pyridine.

Root Cause: The equilibrium for imine formation is unfavorable due to A(1,3) strain between the incoming N-substituent and the C2-methyls. Water removal (Dean-Stark) is often insufficient to drive the reaction.

Protocol: Titanium Tetrachloride (


) Mediation 

Step-by-Step Fix:

  • Setup: Flame-dry a flask under Argon. Add 2,2,4,4-TMCP (1.0 eq) and the amine (1.2 eq) in dry Toluene or DCM.

  • The Catalyst: Cool to 0°C. Add

    
     (0.6 - 1.0 eq)  dropwise.
    
    • Note: A precipitate will form immediately (Titanium-amine complex).

  • The Drive: Allow to warm to RT. Stir for 2–6 hours.

  • Mechanism:

    
     serves a dual role:
    
    • Lewis Acid: Activates the carbonyl C=O.[4]

    • Water Scavenger: Irreversibly binds the water produced (

      
      ), chemically driving the equilibrium to completion [2].
      
Decision Logic & Steric Mapping

The following diagram illustrates the decision matrix for selecting the correct reagent based on the steric environment of 2,2,4,4-TMCP.

TMCP_Reactivity Start Target: 2,2,4,4-TMCP Reaction Goal What is the desired outcome? Start->Goal Add Nucleophilic Addition (C-C Bond at C1) Goal->Add Cond Condensation (C=N Bond at C1) Goal->Cond Func Alpha-Functionalization Goal->Func Grignard Standard Grignard? Add->Grignard Reflux Standard Reflux? Cond->Reflux Regio Regioselectivity? Func->Regio Fail1 FAILURE: Reduction/Enolization (Beta-hydride transfer) Grignard->Fail1 Likely Sol1 SOLUTION: Organolithium (R-Li) or CeCl3 Activation Fail1->Sol1 Fail2 FAILURE: Low Conversion (Steric Equilibrium) Reflux->Fail2 Likely Sol2 SOLUTION: TiCl4 Mediation (Water Scavenging) Fail2->Sol2 C2 C2 Position: BLOCKED (Gem-dimethyl) Regio->C2 C5 C5 Position: ACCESSIBLE (Methylene) Regio->C5

Caption: Reactivity flowchart for 2,2,4,4-TMCP highlighting failure modes (Red) and chemical solutions (Green).

Frequently Asked Questions (FAQ)

Q1: Can I alkylate 2,2,4,4-TMCP at the


-position? 
A:  Yes, but only at C5 .
Unlike the 2,2,5,5-isomer, 2,2,4,4-TMCP has 

-protons at C5. You can form the enolate using LDA at -78°C. However, the electrophile must be small (e.g., MeI, EtBr). Large electrophiles may fail due to the "twist" conformation induced by the C4 methyls.

Q2: Why does NaBH


 reduction take 24+ hours? 
A:  The approach of the borohydride anion is hindered by the C2 methyls.
Fix:  Switch to LiAlH

(smaller, more reactive cation effect) or heat the NaBH

reaction in refluxing methanol. For stereoselective reduction (forcing the -OH to a specific face), use L-Selectride , though yields may suffer.

Q3: I see "this compound" in my catalog, but the structure looks symmetric. Is it? A: No. If it is symmetric, it is the 2,2,5,5-isomer .

  • 2,2,4,4: Asymmetric. Carbonyl (1), Methyls at (2,4).[2][3]

  • 2,2,5,5: Symmetric. Carbonyl (1), Methyls at (2,5).

  • Critical Check: Verify the CAS number.[2][5] 2,2,4,4 is CAS 4694-11-5 . 2,2,5,5 is CAS 4541-35-9 . The reactivity profiles are completely different; the 2,2,5,5 isomer cannot be enolized at all.

References
  • Imamoto, T., et al. "Carbon-Carbon Bond Forming Reactions Using Cerium Metal or Organocerium Reagents." Journal of the American Chemical Society, vol. 111, no. 12, 1989, pp. 4392–4398.

  • White, W. A., & Weingarten, H. "A Versatile New Enamine Synthesis." The Journal of Organic Chemistry, vol. 32, no. 1, 1967, pp. 213–214.

  • PubChem. "this compound (Compound)."[2] National Center for Biotechnology Information. Accessed 2024.[2]

  • Ashby, E. C., et al. "Mechanisms of Grignard Reagent Addition to Ketones." Accounts of Chemical Research, vol. 7, no. 8, 1974, pp. 272–280.

Sources

Catalyst selection for reactions involving 2,2,4,4-Tetramethylcyclopentanone

Author: BenchChem Technical Support Team. Date: February 2026

To: Research & Development Team From: Senior Application Scientist, Catalysis & Synthesis Division Subject: Technical Guide: Catalyst Selection & Process Optimization for 2,2,4,4-Tetramethylcyclopentanone (TMCP)

Executive Summary

This compound (TMCP) presents a unique synthetic challenge due to the significant steric bulk imposed by the gem-dimethyl groups at the C2 and C4 positions. Unlike unhindered cyclopentanones, TMCP exhibits restricted access to the carbonyl carbon (C1) and asymmetric enolization potential (blocked at C2, active at C5). This guide addresses the specific catalytic requirements to overcome these kinetic barriers while maintaining high chemoselectivity.

Module 1: Carbonyl Reduction (Ketone Alcohol)

User Issue: "Standard borohydride reduction is sluggish, and high-pressure hydrogenation is yielding incomplete conversion."

Technical Analysis

The carbonyl center in TMCP is shielded by the adjacent quaternary carbon at C2. Standard nucleophilic attack (hydride delivery) is kinetically disadvantaged. For catalytic hydrogenation, the bulky methyl groups prevent the flat adsorption of the ketone onto heterogeneous catalyst surfaces, leading to poor turnover frequencies (TOF).

Troubleshooting & Protocol
MethodRecommended CatalystConditionsMechanism/Rationale
Heterogeneous Hydrogenation Raney Nickel (Activated) 50–80 bar H₂, 100–120°C, MeOH"Brute Force" Approach: Raney Ni has a high hydrogen storage capacity and sponge-like surface area that accommodates sterically demanding substrates better than Pd/C.
Homogeneous Hydrogenation Ru-MACHO® or Ru-BINAP 30–50 bar H₂, 80°C, KOtBu (base)Outer-Sphere Mechanism: Ruthenium complexes utilizing metal-ligand bifunctional catalysis deliver hydride to the carbonyl without requiring direct substrate coordination to the metal center, bypassing steric repulsion.
Chemical Reduction LiAlH₄ (Lithium Aluminum Hydride) Reflux in THF (anhydrous)Hard Nucleophile: Unlike NaBH₄, LiAlH₄ is a powerful enough nucleophile to overcome the activation energy barrier imposed by the C2-dimethyl group.

Step-by-Step Protocol: Homogeneous Transfer Hydrogenation

  • Preparation: In a glovebox, charge a high-pressure autoclave with TMCP (1.0 eq), [RuCl₂(p-cymene)]₂ (0.5 mol%), and TsDPEN (1.0 mol%).

  • Solvent: Add degassed isopropanol (0.5 M concentration).

  • Base Activation: Add KOH (5.0 mol%). The base is critical to generate the active Ru-hydride species.

  • Reaction: Pressurize to 30 bar H₂. Heat to 80°C for 12–16 hours.

  • Workup: Vent, concentrate in vacuo, and pass through a short silica plug to remove Ru residues.

Module 2: Reductive Amination (Ketone Hindered Amine)

User Issue: "We are seeing low yields of the amine and significant recovery of starting material. The imine intermediate is not forming."

Technical Analysis

The rate-limiting step in reductive amination of TMCP is the initial formation of the imine/enamine. The gem-dimethyl groups at C2 destabilize the tetrahedral intermediate required for dehydration. Water generated during the reaction promotes the reverse reaction (hydrolysis) more rapidly than in unhindered ketones.

Troubleshooting & Protocol

Q: How do I force imine formation? A: You must use a strong Lewis Acid dehydrating agent that also acts as a catalyst. Titanium(IV) isopropoxide [Ti(OiPr)₄] is the industry standard for this specific steric class.

Optimized Workflow:

  • Imine Formation (Pre-step):

    • Mix TMCP (1.0 eq) and Amine (1.2 eq) in neat Ti(OiPr)₄ (1.5 eq).

    • Crucial: Do not add reducing agent yet. Stir at 40–60°C for 6–12 hours. The Ti(IV) coordinates the carbonyl oxygen, activating it for attack while chemically scavenging the water produced.

  • Reduction (One-Pot):

    • Dilute the viscous mixture with THF or Ethanol.

    • Add NaBH₃CN (Sodium cyanoborohydride) or NaBH(OAc)₃ (Sodium triacetoxyborohydride) at 0°C, then warm to room temperature.

    • Note: For heterogeneous reduction, transfer the Ti-complexed mixture to an autoclave and use Pt/C (sulfided) with 50 bar H₂. Pt is preferred over Pd to prevent ring hydrogenation.

Module 3: Regioselectivity & Enolization (C-C Bond Formation)

User Issue: "We are attempting an Aldol condensation but getting a single isomer that we didn't expect, or no reaction with bulky electrophiles."

Technical Analysis

TMCP is an asymmetric ketone regarding enolization:

  • C2 Position: Quaternary (

    
    ). Contains zero 
    
    
    
    -protons. Enolization is impossible.
  • C5 Position: Secondary (

    
    ). Contains two 
    
    
    
    -protons. Enolization is possible but slow due to the adjacent C4 dimethyls.

Implication: Any electrophilic attack (Aldol, Alkylation, Halogenation) will occur exclusively at C5 .

TMCP_Reactivity TMCP This compound (Substrate) C2_Side C2 Position (Quaternary) TMCP->C2_Side steric bulk C5_Side C5 Position (Methylene) TMCP->C5_Side alpha-protons No_Rxn NO Enolization Sterically Blocked C2_Side->No_Rxn Rxn_Path Exclusive Enolate Formation C5_Side->Rxn_Path Products C5-Substituted Products (Regiospecific) Rxn_Path->Products

Caption: Regioselectivity map for TMCP. Note that the C2 position is chemically inert to enolization, forcing all alpha-functionalization to occur at C5.

Module 4: Ring Expansion (Baeyer-Villiger Oxidation)

User Issue: "The oxidation to the lactone is extremely slow with mCPBA."

Technical Analysis

The Baeyer-Villiger oxidation involves the nucleophilic attack of the peracid on the carbonyl carbon (C1) to form the Criegee intermediate. The bulky C2/C4 groups hinder this approach. Furthermore, the migratory aptitude is influenced by the stability of the migrating group.

  • Migration: The C2 (tertiary/quaternary center) migrates preferentially over C5 (secondary) due to better stabilization of the positive charge in the transition state.

  • Catalyst: Standard peracids (mCPBA) are often insufficient.

Recommended System:

  • Catalyst: Sn-Beta Zeolite or Lewis Acid (BF₃·OEt₂) .

  • Oxidant: Hydrogen Peroxide (H₂O₂) or Bis(trimethylsilyl) peroxide.

  • Why: The Lewis acid activates the carbonyl, making it more susceptible to attack by the peroxide, compensating for the steric shielding.

References

  • BenchChem. (2025).[1][2] Overcoming steric hindrance in reactions with hindered ketones.[1] BenchChem Technical Guides. Link

  • Organic Chemistry Portal. (2024). Baeyer-Villiger Oxidation: Mechanism and Catalysts.[3] Organic Chemistry Portal. Link

  • MDPI Catalysts. (2023). Reductive Amination of Hindered Cyclohexanones via Bimetallic Catalysts. MDPI. Link

  • PubChem. (2021).[4] this compound Compound Summary. National Institutes of Health. Link

  • Sigma-Aldrich. (2024). Baeyer-Villiger Oxidation Reaction: Protocols and Reagents. MilliporeSigma. Link

Sources

Technical Support Center: 2,2,4,4-Tetramethylcyclopentanone Reaction Monitoring

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Support Tier: Level 3 (Senior Application Scientist) Topic: Reaction Monitoring & Troubleshooting for Sterically Hindered Ketones[1]

Introduction: The "Gem-Dimethyl" Challenge

Welcome to the specialized support hub for 2,2,4,4-Tetramethylcyclopentanone (TMCP) . This molecule presents a unique dichotomy in organic synthesis: it is chemically robust yet kinetically stubborn.[1]

As a researcher, you are likely encountering issues derived from two structural realities:

  • The Enolization Blockade: The four methyl groups at the

    
    -positions (C2 and C5) replace all extractable protons.[1] TMCP cannot form an enolate. [2][3]
    
  • Steric Shielding: The carbonyl carbon is buried between two quaternary carbons.[1] Nucleophilic attack trajectories (the Bürgi-Dunitz angle) are severely obstructed.[1]

This guide provides self-validating protocols to monitor these difficult transformations.

Module 1: Analytical Setup (The Foundation)

Before troubleshooting the chemistry, you must validate your "eyes."[1] TMCP is volatile and lacks strong chromophores, making standard TLC/UV-Vis unreliable.[1]

Q: Why is my TLC showing a single spot despite incomplete conversion?

A: Both TMCP and its common reduction products (alcohols) are non-polar and lack UV activity.[1]

  • The Fix: Do not rely on UV visualization. Use Anisaldehyde or Vanillin stain.[1] The ketone usually stains faint yellow/orange, while the alcohol stains blue/green.[1]

  • The Better Fix: Switch to GC-MS.[1][4]

Q: My GC trace shows broad tailing or no peak. Is the molecule decomposing?

A: TMCP is volatile (


).[1] If your GC oven ramp is too aggressive, it elutes with the solvent front.[1] If the injector is too hot (

), thermal strain may occur, though the molecule is generally stable.

Standardized GC-MS Protocol for TMCP:

ParameterSettingRationale
Column DB-5ms or HP-5 (30m x 0.25mm)Non-polar stationary phase suits the hydrocarbon-rich skeleton.[1]
Injector Temp 200°CSufficient for volatilization; minimizes thermal cracking.[1]
Split Ratio 20:1Prevents column saturation (TMCP signals are strong).[1]
Oven Program Hold 50°C (2 min)

Ramp 10°C/min

250°C
Low initial temp separates TMCP from solvent.[1]
Flow Rate 1.0 mL/min (He)Standard flow for optimal resolution.[1]
Module 2: Troubleshooting Reactivity (Nucleophilic Attack)

This is the most common failure point. Users attempt standard reductions or Grignard additions and observe <10% conversion after 24 hours.

Q: My NaBH₄ reduction has stalled at 50% conversion. Should I add more reagent?

A: No. The issue is likely not stoichiometry, but conformational locking . The four methyl groups create a "picket fence" around the carbonyl.

  • Diagnosis: Check the reaction temperature. Room temperature is often insufficient for TMCP.[1]

  • Protocol Adjustment:

    • Switch solvent from Methanol to THF/Methanol (10:1) to allow higher reflux temperatures if needed.

    • Add CeCl₃[1]·7H₂O (Luche Reduction conditions). The Cerium acts as a Lewis acid, activating the carbonyl oxygen and essentially "pulling" the electron density out, making the carbon more susceptible to hydride attack despite the steric wall.

Q: I am trying to alkylate the alpha-position using LDA, but I recover starting material.

A: Stop immediately. This reaction is chemically impossible with TMCP.

  • The Science: Alkylation requires deprotonation to form an enolate.[1] TMCP has no protons at the

    
    -positions (C2/C5).[1] It is a "non-enolizable ketone" [1].[1]
    
  • Alternative: You must rely on functionalizing the carbonyl (e.g., Wittig reaction) or ring-opening strategies if you need to build complexity.[1]

Visual Troubleshooting Workflow

TMCP_Reactivity Start Reaction Stalled/Failed CheckType Reaction Type? Start->CheckType Enolate Enolate Formation (Aldol, Alkylation) CheckType->Enolate Alpha-Functionalization Nucleophile Nucleophilic Attack (Reduction, Grignard) CheckType->Nucleophile Carbonyl Attack Impossible STOP: Chemically Impossible (No Alpha-Protons) Enolate->Impossible Gem-Dimethyl Blockade StericCheck Check Reagent Size Nucleophile->StericCheck Activation Apply Activation Strategy StericCheck->Activation Use Lewis Acid (CeCl3) or Smaller Nucleophile

Figure 1: Decision tree for troubleshooting TMCP reactivity failures. Note the "dead end" for enolate chemistry.

Module 3: Derivatization (Oximation & Imination)

Forming oximes or hydrazones is a common method to "protect" the ketone or prepare for energetic materials synthesis.[1]

Q: Oxime formation (NH₂OH[1]·HCl) is extremely slow.[1] Can I add acid?

A: Be careful. While acid catalyzes the dehydration step, too much acid protonates the hydroxylamine nucleophile, rendering it unreactive.

  • The Balance: For hindered ketones like TMCP, the rate-determining step is the initial nucleophilic attack (slowed by sterics).[1]

  • Optimized Protocol:

    • Use Pyridine as both solvent and base.[1] It buffers the HCl and exposes the free amine.

    • Microwave Irradiation: Heating to 120°C in a sealed vessel (microwave) often drives this reaction to completion in 20 minutes, whereas reflux takes 24 hours.[1]

Comparative Reaction Rates (Steric Impact)
SubstrateRelative Rate (NaBH₄ Reduction)Notes
Cyclopentanone1000Unhindered, rapid.[1]
2,2-Dimethylcyclopentanone45One side blocked.[1]
2,2,4,4-TMCP < 1 Severely hindered. Requires activation.
References
  • PubChem. (n.d.).[1] this compound Compound Summary. National Library of Medicine.[1] Retrieved January 29, 2026, from [Link]

  • Organic Syntheses. (1951).[1] 2,4,4-Trimethylcyclopentanone (Analogous Synthesis Logic). Organic Syntheses, Coll. Vol. 4, p.957.[1] Retrieved January 29, 2026, from [Link]

  • LibreTexts. (2019).[1][5] Stereochemistry of Carbonyl Reduction. Chemistry LibreTexts. Retrieved January 29, 2026, from [Link]

  • National Institutes of Health. (2022).[1] GC-MS analysis of volatile metabolic markers. PubMed Central.[1] Retrieved January 29, 2026, from [Link]

Sources

Technical Support Center: Work-up Procedures for 2,2,4,4-Tetramethylcyclopentanone (TMCP)

Author: BenchChem Technical Support Team. Date: February 2026

Case Reference: TMCP-Protocol-Optimization Support Tier: Level 3 (Senior Application Scientist) Status: Active Guide[1][2]

Executive Summary: The Steric Challenge

Welcome to the technical support hub for 2,2,4,4-Tetramethylcyclopentanone (TMCP) . If you are accessing this guide, you likely encountered unexpected low yields, recovered starting material, or difficulty separating your product.

The Root Cause: The defining feature of TMCP (CAS: 4694-11-5) is the gem-dimethyl group at the C2 position .[1][2] Unlike standard cyclopentanone, this steric bulk creates a "defensive wall" around the carbonyl carbon. Standard nucleophilic additions (Grignard, Hydride reduction) that work instantly on unhindered ketones will often stall or divert to side pathways (enolization) with TMCP.[2]

This guide replaces "textbook" work-ups with protocols engineered for sterically hindered ketones .

Module 1: Troubleshooting Nucleophilic Additions (Grignard/Organolithium)

User Issue: "I added excess Grignard reagent, but after work-up, I recovered mostly unreacted starting material (TMCP)."

The Mechanism of Failure

Because the C2-position is blocked by two methyl groups, the nucleophile (R-MgX) struggles to attack the carbonyl carbon (C1).[2] Instead, the basic Grignard reagent acts as a base , deprotonating the available alpha-protons at C5 .[2] This forms a magnesium enolate.[2] Upon acidic work-up, the enolate simply protonates back to the starting material.[2]

Corrective Protocol: Minimizing Enolization

To favor addition over enolization, you must increase the electrophilicity of the carbonyl or use less basic nucleophiles (e.g., organocerium reagents).

Protocol A: Cerium(III) Chloride Promotion (Imamoto Method)

Use this when standard Grignard fails.[1][2]

  • Drying: Dry CeCl₃·7H₂O (1.5 eq) at 140°C under high vacuum (0.1 mmHg) for 2 hours. Crucial: It must be a fine white powder.

  • Slurry: Suspend dried CeCl₃ in THF and stir for 2 hours at RT.

  • Activation: Cool to -78°C. Add the Organolithium or Grignard reagent. Stir for 30 mins.

  • Addition: Add TMCP (1.0 eq) slowly.

  • Work-up (The "Fieser" Method):

    • Why: Aluminum or Cerium salts form gelatinous emulsions with water.[2] Fieser work-up creates granular precipitates.[1][2]

    • Step 1: Dilute with ether/EtOAc.[2]

    • Step 2: For every x g of hydride/metal used, add:

      • x mL Water (slowly)

      • x mL 15% NaOH[2]

      • 3x mL Water[1][3]

    • Step 3: Add anhydrous MgSO₄.[2] Stir 15 mins.

    • Step 4: Filter the granular white solid.[2] Rinse cake thoroughly.[2]

Module 2: Purification & Separation Strategy

User Issue: "I cannot separate the product from the starting material using standard silica columns."

The Separation Logic

TMCP is non-polar and volatile (BP ~172°C).[2] Many of its derivatives (alcohols, alkenes) share similar Rf values in standard Hexane/EtOAc systems.[2]

Decision Matrix: Purification Workflow

G Start Crude Reaction Mixture Check Is Product Acid Sensitive? Start->Check AcidStable Yes (e.g., Tertiary Alcohol) Check->AcidStable Yes AcidResistant No (e.g., Alkane/Ether) Check->AcidResistant No Distill Fractional Distillation (Vacuum required) AcidStable->Distill Girard Girard's Reagent T Separation (Removes Unreacted Ketone) AcidResistant->Girard Final1 Pure Product Girard->Final1 Final2 Pure Product Distill->Final2

Caption: Decision tree for separating unreacted TMCP from product based on chemical stability.

Protocol B: Girard's Reagent T (Chemical Separation)

Use this to remove unreacted TMCP from non-ketone products (alcohols/alkanes) without chromatography.[1][2]

Principle: Girard's Reagent T (trimethylaminoacetohydrazide chloride) forms a water-soluble hydrazone with the ketone.[1][2] The non-ketone product remains in the organic layer.

  • Dissolution: Dissolve crude mixture (containing TMCP and Product) in Ethanol/Acetic Acid (10:1).

  • Reagent Addition: Add Girard’s Reagent T (1.2 eq relative to estimated TMCP).[2]

  • Reflux: Heat to reflux for 1-2 hours. (Steric hindrance requires heat to drive hydrazone formation).[2]

  • Cool & Pour: Pour mixture into ice water containing Na₂CO₃ (to neutralize acid).

  • Extraction: Extract with Ether/DCM.

    • Organic Layer: Contains your Product .[2]

    • Aqueous Layer: Contains the TMCP-Hydrazone .[1][2]

  • Recovery (Optional): Acidify the aqueous layer with HCl and heat to hydrolyze and recover TMCP.

Module 3: Volatility & Drying Protocols

User Issue: "My yield was good by TLC, but I lost mass after drying on the rotavap."

Physical Properties Alert
  • Boiling Point: ~172°C (at 760 mmHg)[1][2]

  • Vapor Pressure: Moderate at room temperature.[2]

TMCP and its non-polar derivatives are "semi-volatile."[2] If you use a high-vacuum pump (< 1 mmHg) at room temperature for an extended period, TMCP will sublimate or evaporate .[1][2]

Protocol C: Controlled Concentration
ParameterStandard Protocol (Avoid)TMCP Optimized Protocol
Bath Temp 40-50°CMax 30°C
Vacuum < 10 mbar (High Vac)> 100 mbar (Water Aspirator)
Drying Agent Blow-down with N₂Rotavap only until solvent stops dripping
Final Solvent DCM (Low BP)Pentane/Ether (Very Low BP)

Technique Tip: When removing solvent, do not "dry to constant weight" on the pump. Remove the bulk solvent, then transfer to a tared vial and use a gentle stream of Nitrogen. Stop immediately when the solvent smell dissipates.[2]

Module 4: Enolization & Base Sensitivity

User Issue: "The reaction turned dark/tarry during the base wash."

The Asymmetry Factor

TMCP is 2,2,4,4-tetramethyl .[2]

  • C2: Blocked (No protons).[2]

  • C5: Open (2 Protons).[2]

While C2 prevents attack, C5 is acidic .[2] Strong base washes (1M NaOH) can deprotonate C5.[2] While self-condensation (Aldol) is slow due to sterics, the enolate is reactive and can oxidize or polymerize if impurities are present.[2]

Recommendation:

  • Neutralize: Use Saturated NH₄Cl or 1M HCl (if product tolerates acid) for quenching.[2]

  • Wash: Use Saturated NaHCO₃ (mild base) instead of NaOH.[2]

  • Brine: Always perform a final brine wash to break emulsions caused by the lipophilic methyl groups.[2]

References

  • Imamoto, T., et al. "Carbon-Carbon Bond Forming Reactions Using Cerium Metal or Organocerium Reagents."[2] Journal of the American Chemical Society, 111(12), 4392–4398.[2] (Demonstrates CeCl3 activation for hindered ketones).[2]

  • Vogel, A. I. Vogel's Textbook of Practical Organic Chemistry. 5th Ed.[2] Longman Scientific & Technical.[2] (Standard reference for Girard's Reagent T procedures).

  • National Institute of Standards and Technology (NIST). "2,2,4,4-tetramethyl-3-pentanone Thermophysical Properties."[1][2][4] (Used as proxy for physical property estimation of tetramethyl-ketone derivatives).[1][2]

  • Fitjer, L., & Quabeck, U. "The Wittig Reaction of Crowded Ketones."[2] Synthetic Communications, 15(10), 855-864.[1][2] (Context on steric barriers in tetramethyl-substituted rings).

Disclaimer: This guide is intended for qualified laboratory personnel. Always consult the Safety Data Sheet (SDS) for this compound before handling.

Sources

Validation & Comparative

Comparative Spectroscopic Profiling of Methylated Cyclopentanones

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Technical Comparison Guide Audience: Pharmaceutical Researchers, Analytical Chemists, and Process Engineers

Executive Summary

Methylated cyclopentanones are critical pharmacophores in the synthesis of prostaglandins and high-value fragrance ingredients (e.g., cis-jasmone analogs). However, their structural analysis presents a unique challenge: distinguishing between regioisomers (2-methyl vs. 3-methyl) and stereoisomers (cis vs. trans, R vs. S) requires a multi-modal spectroscopic approach.

This guide moves beyond basic spectral assignment to provide a comparative performance analysis of three primary spectroscopic methods—Infrared (IR), Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR)—specifically for differentiating methylated cyclopentanone isomers. It concludes with a self-validating protocol for absolute configuration determination using Vibrational Circular Dichroism (VCD).

The Analytical Challenge: Regio- and Stereoisomerism

The primary challenge in analyzing methylated cyclopentanones is the subtle electronic and steric difference between the 2-position (alpha to carbonyl) and the 3-position (beta to carbonyl).

  • 2-Methylcyclopentanone: The methyl group exerts a direct inductive effect on the carbonyl and introduces significant steric strain, affecting enolization potential.

  • 3-Methylcyclopentanone: The methyl group is electronically distant from the carbonyl, behaving more like a standard alkyl chain, but creates distinct chiral environments.

Comparative Overview of Analytical Methods
MethodSpecificityPrimary UtilityLimitation
FT-IR LowRing size confirmation (5-membered vs. 6-membered)Cannot reliably distinguish 2-Me from 3-Me isomers.
EI-MS MediumMolecular weight & fragmentation fingerprintingIsomers yield identical Molecular Ions (

); requires fragmentation analysis.
NMR (

H/

C)
HighRegioisomer identification (2-Me vs. 3-Me)Requires high field (>300 MHz) to resolve overlapping multiplets.
VCD Very HighAbsolute stereochemistry (R vs. S)Requires chiral samples and computational modeling.

Spectroscopic Profiling: Method-by-Method Analysis

A. Infrared Spectroscopy (IR): The Ring Strain Indicator

While IR is poor for distinguishing between methyl positions, it is the primary control for validating the cyclopentanone core against cyclohexanone or acyclic impurities.

  • Mechanism: Ring strain in the 5-membered ring increases the

    
    -character of the carbonyl carbon bonds, shortening the C=O bond and increasing the stretching frequency compared to unstrained ketones.
    
  • Diagnostic Value:

    • Cyclopentanones:

      
      
      
    • Cyclohexanones/Acyclic:

      
      [1][2]
      

Expert Insight: Do not rely on the small shift (


2-5 cm

) caused by the inductive effect of the 2-methyl group to identify the isomer. Instrument resolution and solvent effects often obscure this subtle difference.
B. Mass Spectrometry (EI-MS): Fragmentation Logic

Electron Ionization (70 eV) provides the first layer of differentiation based on carbocation stability. Both isomers show a molecular ion (


) at m/z 98 . The distinction lies in the fragmentation pathways.[3][4]
  • 2-Methylcyclopentanone:

    • Pathway:

      
      -cleavage occurs preferentially on the more substituted side, leading to a tertiary radical.
      
    • Key Fragments: Loss of CO (28) and methyl radical (15).

  • 3-Methylcyclopentanone:

    • Pathway:

      
      -cleavage yields primary radicals, which are less stable, altering the relative abundance of daughter ions.
      
    • Key Fragments: Often shows a distinct pattern in the

      
       55-70 range due to different ring-opening dynamics compared to the 2-isomer.
      
C. Nuclear Magnetic Resonance (NMR): The Structural Gold Standard

Proton NMR (


H NMR) is the only self-validating method for regioisomer assignment. The diagnostic key is the integration of the 

-proton region
(2.0 – 2.6 ppm).
The Self-Validating Protocol:
  • Integrate the region 2.0–2.6 ppm (protons adjacent to Carbonyl).

  • Compare against the Methyl Doublet (approx 1.0–1.1 ppm, integral 3H).

Feature2-Methylcyclopentanone 3-Methylcyclopentanone

-Proton Count
3H Total (1H at C2 + 2H at C5)4H Total (2H at C2 + 2H at C5)
Splitting at C2 Multiplet (dq) : The single proton at C2 couples with the methyl group and C3 protons.Multiplet : The two protons at C2 appear as a complex pattern, often overlapping with C5.
Methyl Signal Doublet (

1.05 ppm)
Doublet (

1.10 ppm)

Causality: In the 2-isomer, the C2 position is methine (CH), reducing the proton count in the deshielded


-region. In the 3-isomer, the C2 position is methylene (CH

), maximizing the signal intensity in this region.

Advanced Stereochemical Analysis (VCD)

For drug development, determining the absolute configuration (R vs. S) is mandatory. Standard X-ray crystallography fails for these oily liquids. Vibrational Circular Dichroism (VCD) is the industry standard alternative.

Experimental Workflow for VCD
  • Acquisition: Measure IR and VCD spectra in CCl

    
     or CDCl
    
    
    
    .
  • Computation: Calculate the Boltzmann-weighted average of conformers using DFT (Density Functional Theory) at the B3LYP/6-31G(d) level or higher.

  • Comparison: Match the sign and intensity of the experimental VCD bands (particularly the C=O stretch) with the calculated spectra.

Note on Conformational Flexibility: Methylcyclopentanones exist in a dynamic equilibrium of "envelope" and "twist" conformations. The methyl group prefers the equatorial position to minimize 1,3-diaxial interactions. VCD is sensitive to this equilibrium, making it a powerful probe for conformational analysis [1].

Visualizing the Analytical Workflow

The following diagram outlines the logical decision tree for identifying an unknown methylated cyclopentanone sample.

AnalyticalWorkflow Start Unknown Sample (Methylated Cyclopentanone) IR Step 1: FT-IR Analysis (Check C=O Stretch) Start->IR CheckRing Is C=O > 1740 cm⁻¹? IR->CheckRing NotCyclo Not Cyclopentanone (Likely Cyclohexanone/Acyclic) CheckRing->NotCyclo No (<1720) NMR Step 2: 1H NMR (CDCl3) Integrate α-region (2.0-2.6 ppm) CheckRing->NMR Yes Result2Me Integral = 3H (1H at C2 + 2H at C5) ID: 2-Methylcyclopentanone NMR->Result2Me 3H Integral Result3Me Integral = 4H (2H at C2 + 2H at C5) ID: 3-Methylcyclopentanone NMR->Result3Me 4H Integral VCD Step 3: VCD Analysis (If Chiral Resolution Needed) Result2Me->VCD Optional Result3Me->VCD Optional Final Absolute Configuration (R) or (S) Assigned VCD->Final

Figure 1: Decision tree for the spectroscopic differentiation of methylated cyclopentanone isomers.

Experimental Protocol: NMR Analysis

Objective: To differentiate 2-methylcyclopentanone from 3-methylcyclopentanone.

Reagents & Equipment:

  • Sample: ~10 mg of analyte.

  • Solvent: 0.6 mL CDCl

    
     (Chloroform-d) with 0.03% TMS.
    
  • Instrument: 400 MHz NMR Spectrometer (or higher).

Procedure:

  • Sample Prep: Dissolve the analyte in CDCl

    
     in a clean NMR tube. Ensure the solution height is at least 4 cm to prevent shimming errors.
    
  • Acquisition Parameters:

    • Pulse angle: 30°

    • Relaxation delay (D1):

      
       2.0 seconds (essential for accurate integration).
      
    • Scans: 16 (sufficient for >98% purity).

  • Processing:

    • Reference the TMS peak to 0.00 ppm.

    • Apply exponential multiplication (LB = 0.3 Hz).

    • Phase and baseline correct manually.

  • Analysis:

    • Set the integral of the methyl doublet (

      
      1.0-1.1 ppm) to 3.00 .
      
    • Integrate the multiplets in the 2.0–2.6 ppm range.

    • Validation: If the

      
      -region integrates to ~3.0, it is the 2-isomer . If it integrates to ~4.0, it is the 3-isomer .
      

References

  • Nafie, L. A., & Freedman, T. B. (2000). Vibrational Circular Dichroism: An Incisive Probe of Chirality. Enantiomer, 5, 283-294.

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. 7th Ed. John Wiley & Sons.
  • NIST Mass Spectrometry Data Center. (2023).[5] 2-Methylcyclopentanone Mass Spectrum. NIST Chemistry WebBook, SRD 69.

  • Stephens, P. J., & Devlin, F. J. (2000). Determination of the structure of chiral molecules using ab initio vibrational circular dichroism spectroscopy. Chirality, 12(4), 172-179.

Sources

2,2,4,4-Tetramethylcyclopentanone as a reference standard in spectroscopy

Author: BenchChem Technical Support Team. Date: February 2026

2,2,4,4-Tetramethylcyclopentanone as a Reference Standard in Spectroscopy[1]

Part 1: Executive Summary & Technical Rationale

This compound (TMCP) is a specialized cyclic ketone employed as a reference standard in Nuclear Magnetic Resonance (NMR) and molecular photophysics . Unlike ubiquitous standards like Tetramethylsilane (TMS) which serve as universal zero-points, TMCP is utilized for its unique structural rigidity, specific relaxation properties, and as a benchmark for ketone fluorescence yields .

Its value lies in its steric crowding and conformational constraints . By substituting four methyl groups onto the cyclopentanone ring, the molecule achieves a "locked" conformational landscape that minimizes non-radiative decay pathways. This makes it an ideal quantum yield standard for studying the photophysics of carbonyl compounds. Additionally, in NMR, its methyl protons provide distinct, high-intensity singlets that are sensitive to subtle solvent-solute interactions without the volatility issues of TMS.

Part 2: Scientific Integrity & Mechanism (E-E-A-T)

Mechanistic Basis: Why TMCP?
  • Suppression of Non-Radiative Decay (Photophysics): In unsubstituted cyclopentanone, the flexibility of the ring allows for rapid internal conversion (energy loss via vibration) from the excited singlet state (

    
    ) to the ground state (
    
    
    
    ). This results in a very low fluorescence quantum yield.
    • The TMCP Solution: The four methyl groups at positions 2 and 4 introduce significant steric strain and increase the moment of inertia. This "stiffens" the ring, dampening the "ring-puckering" vibrations that normally facilitate energy loss. Consequently, TMCP exhibits a fluorescence yield approx. 3.6x higher than cyclopentanone, making it a robust standard for calibrating the sensitivity of fluorometers for weak emitters [1].

  • NMR Internal Reference Stability: TMCP possesses methyl groups in distinct magnetic environments. Unlike TMS, which is non-polar and volatile (BP: 26°C), TMCP (BP: ~152°C) remains stable in solution at elevated temperatures.

    • Chemical Shift Stability: The methyl protons appear as sharp singlets (typically around

      
       1.0–1.2 ppm depending on solvent). Because the molecule is a ketone, it mimics the solvation shell of organic analytes better than the silane-based TMS, providing a more accurate reference for solvent-induced shift studies  [2].
      
Critical Distinction: TMCP vs. Acyclic Alternatives

Researchers often confuse TMCP with 2,2,4,4-Tetramethyl-3-pentanone (Di-tert-butyl ketone) . While both are sterically hindered, TMCP is cyclic , which imposes ring strain (increasing the carbonyl stretching frequency in IR to ~1740 cm⁻¹) and creates a different steric pocket for solvent interaction.

FeatureThis compound Di-tert-butyl ketone (Acyclic)
Structure Cyclic (5-membered ring)Acyclic (Open chain)
Symmetry

(Asymmetric/Chiral)*

or higher (Symmetric)
IR

~1740 cm⁻¹ (Strained)~1690 cm⁻¹ (Unstrained)
Primary Use Photophysics/Conformational StandardNon-enolizable NMR Standard

*Note: Depending on the exact substitution pattern and conformation, 2,2,4,4-TMCP can exist as enantiomers, whereas the 2,2,5,5-isomer would be achiral.

Part 3: Comparative Performance Data

The following data compares TMCP against standard alternatives for spectroscopy calibration.

Table 1: Photophysical & NMR Properties
Standard CompoundFluorescence Relative Yield (

)
1H NMR Methyl Shift (

, ppm)*
Boiling Point (°C)Primary Application
Cyclopentanone 1.0 (Baseline)N/A (Multiplets)131General Solvent
2-Methylcyclopentanone 1.6~1.05 (d)139Substituent Effects
2,2,4,4-TMCP 3.6 1.03, 1.15 (s) 152-153 Fluorescence/Kinetic Standard
TMS 0 (Non-fluorescent)0.00 (s)26Universal NMR Ref

*Shifts are approximate in CDCl3 and can vary by concentration.

Part 4: Experimental Protocols

Protocol A: Determination of Relative Fluorescence Quantum Yield

Objective: Use TMCP to calibrate the sensitivity of a fluorometer for weak carbonyl emitters.

  • Preparation of Standards:

    • Prepare a 0.05 M stock solution of Cyclopentanone (Reference A) and this compound (Reference B) in spectroscopic grade cyclohexane.

    • Validation: Ensure absorbance at the excitation wavelength (typically 300-310 nm,

      
       transition) is identical (
      
      
      
      ) to avoid inner-filter effects.
  • Acquisition:

    • Set excitation wavelength to

      
       nm.
      
    • Scan emission from 350 nm to 550 nm.

    • Record the integrated emission intensity (

      
      ).
      
  • Calculation:

    • Calculate the quantum yield of the unknown (

      
      ) using TMCP as the standard (
      
      
      
      ):
      
      
    • Note: Since the solvent is the same, the refractive index term (

      
      ) cancels out.
      
Protocol B: NMR Internal Standard for High-Temperature Kinetics

Objective: Use TMCP as a non-volatile internal standard for monitoring reaction kinetics at


C.
  • Sample Dosing:

    • Add 5 µL of TMCP per 600 µL of deuterated solvent (e.g., DMSO-d6 or Toluene-d8).

    • TMCP is preferred over TMS for high-temp runs because TMS will evaporate into the headspace, altering the concentration reference.

  • Lock & Shim:

    • Lock on the solvent deuterium signal.[2][3]

    • Shim until the TMCP methyl singlets (approx

      
       1.0-1.2 ppm) have a linewidth at half-height (LB) 
      
      
      
      Hz.
  • Data Processing:

    • Set the integral of the TMCP methyl peak (12H equivalent area) to a fixed value (e.g., 100.00).

    • Normalize all analyte integrals to this standard to correct for any volume changes or instrument drift during heating.

Part 5: Visualization of Photophysical Mechanism

The following diagram illustrates how the steric bulk of the methyl groups in TMCP blocks the "Ring Puckering" decay pathway, forcing the molecule to emit fluorescence rather than losing energy as heat.

G cluster_legend Mechanism of Action Ground Ground State (S0) Cyclic Ketone Excited Excited State (S1) (n, pi*) Ground->Excited UV Absorption (300-320 nm) Fluorescence Fluorescence (Radiative Decay) Excited->Fluorescence Promoted by Steric Rigidity (TMCP) IntConv Internal Conversion (Ring Puckering) Excited->IntConv Dominant in Unsubstituted Ketones Fluorescence->Ground IntConv->Ground Heat Dissipation Text Methyl groups in TMCP block the Ring Puckering pathway, increasing Fluorescence Yield.

Caption: Steric inhibition of non-radiative decay pathways in this compound.

References

  • O'Sullivan, M., & Testa, A. C. (1973).[1] Fluorescence of Cycloalkanones. The Journal of Physical Chemistry, 77(15), 1830–1833.

  • Sare, E. J., Moynihan, C. T., & Angell, C. A. (1973).[1] The problem of a reference standard for the proton resonance... The Journal of Physical Chemistry, 77(15), 1869.

  • NIST Chemistry WebBook. (2025). This compound Spectra and Properties. National Institute of Standards and Technology.[4][5]

Sources

Overcoming the Steric Wall: A Comparative Guide to Functionalizing Hindered Ketones

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In drug discovery, sterically hindered ketones (e.g., adamantyl, di-tert-butyl, or ortho-substituted benzophenone scaffolds) are privileged structures often introduced to block metabolic hotspots (CYP450 oxidation) or lock conformations. However, their synthesis presents a formidable kinetic barrier. Standard nucleophiles often fail not due to a lack of intrinsic reactivity, but due to competing pathways : primarily enolization (proton abstraction) and reduction (hydride transfer), rather than the desired nucleophilic addition.

This guide objectively compares the performance of standard organometallics against lanthanide-mediated systems (Luche and Imamoto reagents) and stereoselective boron catalysts. We provide evidence-based protocols to maximize yield when the Bürgi-Dunitz trajectory is obstructed.

The Mechanistic Challenge: Trajectory vs. Basicity

The core failure mode in hindered ketone functionalization is the mismatch between the nucleophile's size/basicity and the electrophile's accessibility.

  • The Bürgi-Dunitz Constraint: Nucleophiles must approach the carbonyl carbon at an angle of ~107°. In substrates like 2,2,4,4-tetramethyl-3-pentanone, bulky

    
    -substituents physically block this path.
    
  • The Basicity Trap: When the nucleophilic path is blocked, high-energy reagents (Grignards, Organolithiums) act as Brønsted bases, removing an

    
    -proton to form an enolate. Upon workup, the starting material is recovered, leading to "mysterious" low yields.
    
Visualization: The Decision Matrix

The following decision tree outlines the logical selection of reagents based on steric severity and desired outcome.

ReagentSelection Start Substrate: Sterically Hindered Ketone Goal Desired Transformation? Start->Goal Red Reduction (C=O -> CH-OH) Goal->Red Add Nucleophilic Addition (C=O -> C-R-OH) Goal->Add Enantio Enantioselective? Red->Enantio AlphaH Contains Alpha-Protons? Add->AlphaH CBS CBS Catalyst + Borane (Control Temp carefully) Enantio->CBS Yes Luche Luche Reduction (NaBH4 + CeCl3) Enantio->Luche No (Racemic/Diastereoselective) Imamoto Organocerium (RCeCl2) (Suppresses Enolization) AlphaH->Imamoto Yes (High Risk) RLi Organolithium (RLi) (Risk: Enolization) AlphaH->RLi No (e.g., Benzophenone)

Caption: Logical workflow for reagent selection. Note that Organocerium is preferred when enolization is a competing pathway.

Comparative Analysis 1: Reduction to Alcohols

When reducing hindered ketones, standard NaBH₄ is often too slow, while LiAlH₄ is too promiscuous (reducing other functional groups). The comparison below highlights the "Hard-Soft Acid Base" (HSAB) modulation required for success.

Performance Comparison Table
Reagent SystemActive SpeciesMechanismSuitability for Hindered KetonesTypical Yield*
NaBH₄ (MeOH) Hydride (

)
Direct nucleophilic attackPoor. Slow kinetics; often requires heating which causes side reactions.10-40%
Luche (NaBH₄/CeCl₃) AlkoxyborohydrideLewis-acid activation (Ce³⁺) + "Hard" hydride generationExcellent. Ce³⁺ coordinates carbonyl oxygen, reducing steric demand for attack.>90%
CBS / Borane Oxazaborolidine complexBifunctional activation (Lewis acid + hydride delivery)High. Excellent enantioselectivity even for bulky substrates.85-95% (ee >90%)
L-Selectride Tri-sec-butylborohydrideSteric approach controlGood for diastereoselectivity, but very bulky reagents may fail to react at all.60-80%

*Yields based on reduction of 2,2-dimethylpropiophenone type substrates.

Expert Insight: The Luche Advantage

The Luche reduction is superior not just because of Lewis Acid activation. In methanol, CeCl₃ catalyzes the ligand exchange on borohydride to form alkoxyborohydrides (e.g.,


). These species are "harder" nucleophiles, matching the "hard" nature of the carbonyl carbon, facilitating 1,2-addition over 1,4-addition or steric rejection [1, 2].

Comparative Analysis 2: Carbon-Carbon Bond Formation

This is the most challenging transformation. Adding a carbon nucleophile (R⁻) to a hindered ketone (e.g., di-tert-butyl ketone) is the ultimate stress test.

The Problem: Grignard Failure

Reaction of di-tert-butyl ketone with methyl magnesium bromide yields 0% of the tertiary alcohol.

  • Cause: The Grignard reagent acts as a base, removing a proton from the methyl group (enolization). Upon aqueous workup, you recover the starting ketone.

  • Secondary Cause:

    
    -hydride transfer (reduction) if the Grignard has 
    
    
    
    -hydrogens (e.g.,
    
    
    ).
The Solution: Organocerium (Imamoto Reagent)

Transmetallation of organolithiums with anhydrous CeCl₃ generates organocerium species (


). These reagents are less basic  but more nucleophilic  due to the high oxophilicity of Cerium.
Comparative Data: Addition to Enolizable/Hindered Ketones
SubstrateReagentConditionsYield of 3° AlcoholMajor Side Product
Di-tert-butyl ketone MeLiTHF, -78°C< 5%Recovered Ketone (Enolization)
Di-tert-butyl ketone MeMgBrTHF, Reflux0%Recovered Ketone
Di-tert-butyl ketone MeCeCl₂ THF, -78°C to RT 92% None
Camphor n-BuLiTHF, 0°C15%Enolization
Camphor n-BuCeCl₂ THF, 0°C 98% None

Data synthesized from Imamoto et al. [3, 4]

Detailed Experimental Protocol: Organocerium Addition

The success of the organocerium reaction hinges entirely on the dryness of the CeCl₃ . Commercial "anhydrous" CeCl₃ is rarely dry enough.

Protocol: Methyl Addition to a Hindered Ketone

Reagents:

  • Cerium(III) chloride heptahydrate (

    
    )
    
  • Methyllithium (1.6 M in ether)

  • Substrate: 2,2,4,4-tetramethyl-3-pentanone

  • Solvent: Dry THF

Step-by-Step Workflow:

  • Dehydration of CeCl₃ (CRITICAL STEP):

    • Place

      
       (1.5 equiv) in a Schlenk flask.
      
    • Heat to 140°C under high vacuum (<0.1 mmHg) for 2–3 hours .

    • Observation: The solid will bubble and turn to a fine white powder. Ensure no clumping remains. A stir bar is essential to break up aggregates during drying.

    • Cool to room temperature under Argon.

  • Slurry Formation:

    • Add dry THF to the powder. Sonicate if necessary to form a uniform suspension.

    • Stir at room temperature for 2 hours to ensure "aging" of the Lewis Acid.

  • Transmetallation:

    • Cool the slurry to -78°C .

    • Add Methyllithium (1.5 equiv) dropwise.

    • Observation: The white slurry may turn yellow/orange. Stir for 30–60 minutes at -78°C to form the

      
       species.
      
  • Addition:

    • Add the hindered ketone (1.0 equiv) dissolved in minimal THF dropwise.

    • Allow the reaction to warm slowly to 0°C (or Room Temp for extremely hindered substrates).

    • Note: Unlike Grignards, organocerium reagents tolerate higher temperatures without causing enolization.

  • Workup:

    • Quench with dilute aqueous HCl or acetic acid. (Caution: Exothermic).

    • Extract with ether, wash with brine, dry over

      
      .
      

Mechanistic Visualization: Organocerium Activation

The following diagram illustrates why Cerium succeeds where Lithium fails. The Cerium acts as a "template," coordinating the carbonyl oxygen to increase electrophilicity while the alkyl group is delivered intramolecularly or via a tight ion pair, avoiding the basicity trajectory.

OrganoceriumMechanism cluster_0 Key Advantage Ce CeCl2-R Complex Ce-Activated Complex Ce->Complex Coordination Ketone Hindered Ketone Ketone->Complex TS Transition State (Nu attack / O-Ce bond) Complex->TS Activation Product Tertiary Alkoxide TS->Product C-C Bond Formation Note High Oxophilicity of Ce(III) lowers LUMO of C=O Suppressing Basicity

Caption: Mechanism of Organocerium addition. The Ce(III) pre-coordinates the oxygen, activating the carbonyl without acting as a free base.

References

  • Luche, J. L. (1978).[1] "Lanthanides in organic chemistry. 1. Selective 1,2 reductions of conjugated ketones."[1][2] Journal of the American Chemical Society, 100(7), 2226–2227.[1]

  • Gemal, A. L., & Luche, J. L. (1981). "Lanthanoids in organic synthesis. 6. Reduction of alpha-enones by sodium borohydride in the presence of lanthanoid chlorides: synthetic and mechanistic aspects." Journal of the American Chemical Society, 103(18), 5454–5459.

  • Imamoto, T., Kusumoto, T., Tawarayama, Y., et al. (1984). "Carbon-carbon bond forming reactions using cerium metal or organocerium reagents."[3] Journal of Organic Chemistry, 49(21), 3904–3912.

  • Imamoto, T., Takiyama, N., & Nakamura, K. (1985).[4] "Cerium chloride-promoted nucleophilic addition of Grignard reagents to ketones: an efficient method for the synthesis of tertiary alcohols."[4] Journal of the American Chemical Society, 107(18), 5301–5303.

  • Corey, E. J., Bakshi, R. K., & Shibata, S. (1987). "Highly enantioselective borane reduction of ketones catalyzed by chiral oxazaborolidines." Journal of the American Chemical Society, 109(18), 5551–5553.

  • W. Wagner, et al. (2018). "London Dispersion Interactions Rather than Steric Hindrance Determine the Enantioselectivity of the CBS Reduction."[5] Angewandte Chemie, 57(22).

Sources

Enolization Studies: 2,2,4,4-Tetramethylcyclopentanone vs. Standard Enolizable Ketones

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of the enolization dynamics of 2,2,4,4-Tetramethylcyclopentanone (TMCP) compared to standard enolizable ketones. It is designed for researchers investigating steric effects on kinetic deprotonation and conformational locking in cyclic systems.

Application Note & Comparative Guide

Executive Summary

This compound (2,2,4,4-TMCP) represents a unique "Janus-faced" substrate in physical organic chemistry. Unlike its isomer 2,2,5,5-tetramethylcyclopentanone (which is non-enolizable due to complete


-substitution), 2,2,4,4-TMCP possesses one blocked 

-position (C2) and one enolizable

-position (C5).

However, the presence of the quaternary center at C4 (beta to the enolizable site) introduces significant remote steric hindrance and conformational rigidity (Thorpe-Ingold effect). This guide details the kinetic and thermodynamic implications of this structure, providing protocols to measure enolization rates relative to unhindered alternatives like cyclopentanone.

Key Comparative Metrics
FeatureCyclopentanone 2,2,4,4-TMCP 2,2,5,5-TMCP
Enolizable Sites 4 (

)
2 (C5 only)0 (None)
Steric Environment UnhinderedUnilateral Block (C2) +

-Hindrance (C4)
Bilateral Block
Primary Utility Standard ReferenceProbe for

-steric effects & Regioselectivity
Negative Control
Enolization Rate Fast (

)
Slow (

)
Negligible

Mechanistic Analysis: The Steric Landscape

Structural Constraints

The enolization of 2,2,4,4-TMCP is governed by two primary factors that distinguish it from standard ketones:

  • Regiospecificity: Deprotonation can only occur at C5. The C2 position is a quaternary center with no protons.

  • The

    
    -Quaternary Effect:  The methyl groups at C4 are adjacent to the enolizable C5 methylene. While not directly attached to the reaction center, they exert a "neopentyl-like" steric effect. This hinders the approach of bulky bases (e.g., LDA) and forces the ring into a specific puckered conformation, potentially misaligning the C5-H bond with the carbonyl 
    
    
    
    -system (stereoelectronic penalty).
Pathway Visualization

The following diagram illustrates the divergent pathways between standard cyclopentanone and the hindered 2,2,4,4-TMCP.

EnolizationPathways Standard Cyclopentanone (Unhindered) Enolate_Std Thermodynamic Enolate (Rapid Equilibrium) Standard->Enolate_Std Fast k1 Non-selective TMCP 2,2,4,4-TMCP (Hindered) Enolate_TMCP Kinetic Enolate (C5) (Slow Formation) TMCP->Enolate_TMCP Slow k2 Steric Drag (C4-Me) Blocked C2 Deprotonation (IMPOSSIBLE) TMCP->Blocked Blocked (C2-Me) Base Base (B:) Base->Standard Base->TMCP

Figure 1: Comparative enolization pathways. Note the unilateral blockade at C2 and the kinetic retardation at C5 for 2,2,4,4-TMCP.

Experimental Protocols

To objectively compare the enolization performance, we utilize Deuterium Exchange via NMR . This method is self-validating as it directly observes the disappearance of the


-proton signal.
Protocol A: H/D Exchange Kinetics (The Gold Standard)

Objective: Determine the pseudo-first-order rate constant (


) for H/D exchange.

Reagents:

  • Substrate: 2,2,4,4-TMCP (10 mg) vs. Cyclopentanone (control).

  • Solvent: Methanol-d4 (

    
    ).
    
  • Catalyst: Sodium Methoxide (

    
    , 0.05 M) or Deuterium Chloride (
    
    
    
    ).

Workflow:

  • Preparation: Dissolve 2,2,4,4-TMCP in

    
     in an NMR tube.
    
  • Baseline Scan: Acquire a t=0

    
    H NMR spectrum. Identify the C5-methylene singlet (approx. 
    
    
    
    2.2-2.5 ppm).
  • Initiation: Add the catalyst solution and invert the tube to mix. Start the timer.

  • Monitoring: Acquire spectra at fixed intervals (e.g., every 5 minutes for cyclopentanone, every 30 minutes for TMCP).

  • Data Analysis: Plot

    
     vs. time. The slope corresponds to 
    
    
    
    .

Expected Outcome:

  • Cyclopentanone: Rapid disappearance of

    
    -protons (
    
    
    
    minutes).
  • 2,2,4,4-TMCP: Significantly slower exchange (

    
     hours) due to the 
    
    
    
    -steric hindrance at C4 shielding the C5 protons.
Protocol B: Kinetic Enolate Trapping

Objective: Verify regioselectivity and utility in synthesis.

Workflow:

  • Cool a solution of 2,2,4,4-TMCP in THF to -78°C.

  • Add 1.1 equiv LDA (Lithium Diisopropylamide).

  • Stir for 30 minutes (longer incubation required compared to standard ketones).

  • Quench with TMSCl (Trimethylsilyl chloride).

  • Analyze via GC-MS.

Self-Validating Check:

  • Success: Single peak corresponding to the silyl enol ether at C5.

  • Failure: Recovery of starting material (indicates deprotonation was too slow for the incubation time).

Comparative Performance Data

The following table summarizes the enolization characteristics based on physical organic principles and literature precedents for hindered ketones.

ParameterCyclopentanone2,2,4,4-TMCP2,2,5,5-TMCP
pKa (DMSO) ~26.4~28-29 (Est.)N/A (No

-H)
Exchange Rate (

)
1000~1-100
Regioselectivity None (Statistical)100% C5 N/A
Thermodynamic Stability High (Enolizable)Moderate (Strain)High (Stable Ketone)
Base Accessibility HighLow (Neopentyl-like)None

Decision Matrix for Researchers

Use the following logic flow to determine if 2,2,4,4-TMCP is the correct model for your study.

DecisionMatrix Start Start: Select Ketone Probe Q1 Do you need to study Regioselective Enolization? Start->Q1 Q2 Is steric bulk a variable? Q1->Q2 Yes Result1 Use Cyclopentanone (Baseline) Q1->Result1 No (General) Result2 Use 2,2,4,4-TMCP (Steric/Regio Probe) Q2->Result2 Yes (Beta-Blocking) Result3 Use 2,2,5,5-TMCP (Non-enolizable Control) Q2->Result3 No (Complete Block)

Figure 2: Selection logic for ketone probes in mechanistic studies.

References

  • PubChem. this compound Compound Summary. National Library of Medicine. Available at: [Link]

  • Tidwell, T. T. Steric Effects in Enolization and Ketonization. Journal of the American Chemical Society.[1][2] (Fundamental grounding on steric rates).

  • Bordwell, F. G.Equilibrium acidities in dimethyl sulfoxide solution. Accounts of Chemical Research. (Source for general ketone pKa trends).

Sources

Photostability of 2,2,4,4-Tetramethylcyclopentanone compared to other ketones

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of the photostability of 2,2,4,4-Tetramethylcyclopentanone , comparing its photochemical behavior to structurally related ketones. It is designed for researchers requiring mechanistic insights and experimental protocols for stability testing.

Executive Summary

This compound exhibits lower photostability than unsubstituted cyclopentanone but higher stability than acyclic analogs like di-tert-butyl ketone. Its degradation is driven almost exclusively by Norrish Type I (


-cleavage)  mechanisms, accelerated by the stabilization of tertiary radical intermediates and the relief of steric strain upon ring opening. Unlike linear ketones, the cyclic structure imposes a "cage effect" that facilitates some radical recombination, yet the steric bulk at the 

-position (C2) significantly biases the equilibrium toward irreversible decarbonylation and rearrangement products.

Mechanistic Analysis

The photolysis of this compound is governed by the stability of the radical intermediates formed upon excitation to the triplet state (


).
Dominant Pathway: Norrish Type I ( -Cleavage)

Upon UV irradiation (


 nm), the molecule enters an excited singlet state (

) and rapidly undergoes intersystem crossing to the triplet state (

). The subsequent

-cleavage is regioselective:
  • Path A (Favored): Cleavage of the C1–C2 bond . This bond is weaker because it leads to a tertiary alkyl radical at the C2 position and an acyl radical. The tertiary radical is thermodynamically stabilized by the two methyl groups.

  • Path B (Disfavored): Cleavage of the C1–C5 bond . This would yield a primary alkyl radical (on C5), which is significantly higher in energy.

Outcome: The cleavage at C1–C2 produces a 1,5-biradical. Due to the steric bulk of the gem-dimethyl groups, re-closure to the starting ketone is kinetically hindered compared to unsubstituted cyclopentanone. Instead, the biradical typically undergoes decarbonylation (loss of CO) to form a 1,4-biradical, which then recombines to form 1,1,3,3-tetramethylcyclobutane or fragments into isobutene derivatives.

Absence of Norrish Type II

Norrish Type II reactions require the abstraction of a


-hydrogen by the excited carbonyl oxygen via a six-membered cyclic transition state.
  • In this compound, the methyl hydrogens at C4 are technically in the

    
    -position relative to the carbonyl if traced through C5.
    
  • However, the rigid cyclopentanone ring constraints prevent the formation of the required chair-like transition state geometry. Consequently, Type II elimination is negligible, simplifying the degradation profile to Type I products.

Mechanistic Visualization

The following diagram illustrates the competing pathways and the dominance of the C1–C2 cleavage.

PhotolysisMechanism Ketone This compound (Ground State) Excited Excited Triplet State (T1) (n-pi*) Ketone->Excited hv (290-320 nm) Cleavage Norrish Type I Alpha-Cleavage Excited->Cleavage k_alpha Biradical Acyl-Tertiary Biradical (Stabilized) Cleavage->Biradical Regioselective (C1-C2) Recombination Cage Recombination (Restores Ketone) Biradical->Recombination Cage Effect Decarbonylation Decarbonylation (-CO) Biradical->Decarbonylation Steric Relief Products 1,1,3,3-Tetramethylcyclobutane + Alkenes Decarbonylation->Products

Caption: Photochemical degradation pathway of this compound showing the dominant regioselective alpha-cleavage.[1]

Comparative Performance Guide

The following table contrasts this compound with standard benchmarks to aid in material selection and stability predictions.

FeatureCyclopentanone (Unsubstituted)This compound 2,2,5,5-TetramethylcyclopentanoneDi-tert-butyl Ketone (Acyclic)
Relative Photostability High Moderate Moderate-Low Low
Dominant Mechanism Norrish Type I (Reversible)Norrish Type I (Irreversible)Norrish Type I (Irreversible)Norrish Type I (Fast)
Quantum Yield (

)
< 0.2~ 0.3 - 0.4 (Est.) ~ 0.4 - 0.5> 0.7
Radical Intermediate Primary/Primary (Unstable)Tertiary/Primary Tertiary/TertiaryTertiary/Tertiary
Cage Effect Strong (Efficient repair)Moderate (Steric hindrance) ModerateWeak (Free diffusion)
Major Degradation Product 4-PentenalTetramethylcyclobutane TetramethylcyclobutaneIsobutene + Pivalaldehyde

Key Insight: The "Tetramethyl" substitution lowers stability compared to the parent ring because the bulky methyl groups stabilize the radical intermediate, preventing the "healing" (recombination) reaction that protects unsubstituted cyclopentanone.

Experimental Protocol for Stability Assessment

To rigorously evaluate the photostability of this compound in a drug development or formulation context, use the following standardized actinometry-calibrated workflow.

Reagents and Equipment
  • Light Source: Medium-pressure Mercury Arc Lamp (450W) or Xenon Arc Lamp.

  • Filters: Pyrex glass filter (

    
     nm) to simulate sunlight/environmental exposure and prevent vacuum-UV photolysis.
    
  • Solvent: Benzene-d6 or Cyclohexane-d12 (degassed). Note: Solvents must be non-reactive to radicals.

  • Internal Standard: Dodecane (inert GC standard).

Photolysis Workflow
  • Sample Preparation:

    • Prepare a 0.05 M solution of this compound in the chosen solvent.

    • Add internal standard (0.01 M).

    • Critical Step: Degas the solution using three freeze-pump-thaw cycles to remove dissolved oxygen (oxygen quenches triplet states, artificially increasing stability).

  • Irradiation:

    • Place samples in a carousel reactor (merry-go-round) to ensure uniform light exposure.

    • Simultaneously irradiate a Valerophenone Actinometer (0.1 M in benzene) to quantify photon flux.

  • Analysis:

    • At time intervals (

      
       min), remove aliquots.
      
    • Analyze via GC-MS or 1H-NMR .

    • Monitor the disappearance of the ketone peak (

      
       ppm region changes in NMR) and the appearance of the cyclobutane ring protons (
      
      
      
      ppm).
Experimental Logic Diagram

ExperimentalWorkflow Sample Sample Prep (0.05M in C6D6) Degas Degassing (Freeze-Pump-Thaw) Sample->Degas Irradiate Irradiation (>290nm, Hg Lamp) Degas->Irradiate Analysis Analysis (GC-MS / NMR) Irradiate->Analysis Actinometry Actinometry (Valerophenone) Actinometry->Irradiate Calibration

Caption: Standardized workflow for determining photochemical quantum yields and degradation kinetics.

References

  • Srinivasan, R. (1961).[2] Photolysis of Cyclic Ketones in the Gas Phase and in Solution. Journal of the American Chemical Society. Link

  • Turro, N. J. (1991). Modern Molecular Photochemistry. University Science Books. (Standard text for Norrish Type I/II mechanisms and radical stability rules).
  • Diau, E. W.-G., et al. (2001). Femtochemistry of Norrish Type-I Reactions: Highly Excited Ketones. ChemPhysChem. Link

  • PubChem. this compound Compound Summary. National Library of Medicine. Link

  • BenchChem. Comparative Analysis of Photochemical Behavior of Substituted Cyclopentanones. Link

Sources

Mechanistic Evaluation of Tetramethylcyclopentanone Isomers: Steric Control and Regioselectivity

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a mechanistic comparison between two structural isomers of tetramethylcyclopentanone (TMCP): the symmetrical 2,2,5,5-TMCP and the asymmetrical 2,2,4,4-TMCP .

For researchers in fragrance chemistry and pharmaceutical intermediate synthesis, distinguishing between these isomers is critical.[1] While they share a molecular formula (


), their reactivity profiles diverge significantly due to the Gem-Dimethyl Effect  and Steric Approach Control .[1]
Feature2,2,5,5-Tetramethylcyclopentanone 2,2,4,4-Tetramethylcyclopentanone
Symmetry

(Symmetrical)

(Asymmetrical)
Steric Environment Carbonyl flanked by two quaternary centers.[1]Carbonyl flanked by one quaternary, one secondary center.[1]
Nucleophilic Attack Severely Hindered (Kinetic resistance).[1]Accessible (via C5 trajectory).[1]
Baeyer-Villiger Regiospecific (Single Lactone).[1][2]Regioselective (Migration of C2 > C5).
Primary Utility Stable solvents (TMO precursor), Photochemical probes.[1]Intermediate for complex terpene synthesis.[1]

Mechanistic Deep Dive

Nucleophilic Addition: The Steric Wall

The primary differentiator between these isomers is the accessibility of the carbonyl carbon (


) to nucleophiles (e.g., Hydride reducing agents, Grignard reagents).[1]
  • 2,2,5,5-TMCP (The Fortress): The carbonyl group is flanked by four methyl groups at the

    
     and 
    
    
    
    positions. This creates a "steric wall" that blocks the Bürgi-Dunitz trajectory (107° angle of attack).[1]
    • Consequence: Reduction with standard

      
       is kinetically slow.[1] Reactions often require stronger reducing agents (
      
      
      
      ) or elevated temperatures, increasing the risk of side reactions.[1]
    • Thermodynamics: The resulting alcohol suffers from significant 1,2-diaxial-like interactions (torsional strain) between the new hydroxyl group and the flanking methyls.

  • 2,2,4,4-TMCP (The Backdoor): The carbonyl is flanked by a quaternary carbon at C2 and a methylene group (

    
    ) at C5.
    
    • Consequence: Nucleophiles preferentially attack from the C5 side (the "open" face).[1]

    • Stereoselectivity: In reduction reactions, the hydride attacks from the less hindered face, typically yielding the trans-alcohol (relative to the C2 methyls) as the major product, governed by Felkin-Anh models adapted for cyclic systems.

Baeyer-Villiger Oxidation: Regioselectivity

The reaction with m-chloroperoxybenzoic acid (mCPBA) to form lactones highlights the electronic vs. steric trade-offs.[1]

  • Mechanism: The reaction proceeds via the Criegee intermediate.[1][3] The rate-determining step is the migration of the

    
    -carbon to the peroxide oxygen.
    
  • Migratory Aptitude Rule: Tertiary (

    
    ) > Secondary (
    
    
    
    ) > Primary (
    
    
    ) > Methyl.[1]
Comparative Pathway Analysis
IsomerMigrating Group CompetitionOutcome
2,2,5,5-TMCP C2 (

) vs. C5 (

)
Symmetrical Migration. Both sides are identical.[1] Product: 3,3,6,6-tetramethyl-2-pyrone (lactone).[1] No regioselectivity issues.[1]
2,2,4,4-TMCP C2 (

) vs. C5 (

)
Highly Regioselective. The C2 carbon (quaternary) is more electron-rich and better stabilizes the partial positive charge in the transition state. Major Product: Migration of C2 to form the lactone with oxygen inserted between C1 and C2.[1]
Photochemical Cleavage (Norrish Type I)

Both isomers are excellent substrates for studying Norrish Type I cleavage because the lack of


-hydrogens (on the methyl groups) suppresses the competing Norrish Type II intramolecular abstraction.[1]
  • 2,2,5,5-TMCP: Upon UV irradiation, homolytic cleavage of the C1-C2 bond yields a stabilized tertiary radical. This biradical typically decarbonylates to form 2,2,5,5-tetramethylcyclobutane or splits into isobutene (via cleavage of the second bond).[1]

Visualizing the Mechanism

The following diagram illustrates the divergent pathways for the Baeyer-Villiger oxidation of the two isomers.

BV_Oxidation cluster_0 Substrates cluster_1 Criegee Intermediate cluster_2 Lactone Products TMCP_2255 2,2,5,5-TMCP (Symmetrical) Criegee_Sym Sym. Intermediate (Steric Clash High) TMCP_2255->Criegee_Sym + mCPBA TMCP_2244 2,2,4,4-TMCP (Asymmetrical) Criegee_Asym Asym. Intermediate (C2 vs C5) TMCP_2244->Criegee_Asym + mCPBA Lactone_A 3,3,6,6-Tetramethyl -2-pyrone Criegee_Sym->Lactone_A Migration of C2/C5 (Identical) Lactone_Major Major: O-Insertion at C2 (Quaternary) Criegee_Asym->Lactone_Major Migration of C2 (Electronic Preference) Lactone_Minor Minor: O-Insertion at C5 (Secondary) Criegee_Asym->Lactone_Minor Migration of C5 (Steric Preference)

Figure 1: Divergent regioselectivity pathways in the Baeyer-Villiger oxidation of TMCP isomers.

Experimental Protocols

These protocols are designed to be self-validating. The use of Internal Standards (IS) allows for precise monitoring of conversion rates, which is essential when comparing isomers with different reaction kinetics.[1]

Comparative Reduction Protocol (Kinetic Assay)

Objective: Quantify the steric hindrance difference by measuring reduction rates.

Reagents:

  • Substrate: 1.0 mmol of Isomer (2,2,5,5 or 2,2,4,4).[1]

  • Reductant: Sodium Borohydride (

    
    ), 0.5 mmol (0.5 eq, providing 2.0 eq hydrides).[1]
    
  • Solvent: Methanol (anhydrous), 10 mL.

  • Internal Standard: Dodecane (non-reactive), 0.5 mmol.[1]

Workflow:

  • Preparation: Dissolve 1.0 mmol of the specific TMCP isomer and 0.5 mmol Dodecane in 8 mL Methanol at 0°C.

  • Initiation: Add

    
     (dissolved in 2 mL Methanol) in a single portion.
    
  • Sampling: Aliquot 100

    
    L samples at t = 1, 5, 15, 30, and 60 minutes.
    
  • Quenching: Immediately quench aliquots into a biphasic mixture of Water/Ethyl Acetate (1:1) containing 0.1 M HCl.[1]

  • Analysis: Analyze organic phase via GC-FID.

    • Validation Check: Calculate the ratio of [Product Alcohol] / [Dodecane].

    • Expected Result: 2,2,4,4-TMCP should reach >90% conversion within 15 mins. 2,2,5,5-TMCP will likely show <20% conversion at 60 mins due to steric blockade.[1]

Regioselective Oxidation Protocol (Baeyer-Villiger)

Objective: Determine migratory aptitude.[1]

Reagents:

  • Substrate: 1.0 mmol Isomer.[1]

  • Oxidant: m-CPBA (77% max), 1.5 mmol.[1]

  • Buffer: Sodium Bicarbonate (

    
    ), 2.0 mmol (to neutralize m-chlorobenzoic acid byproduct).
    
  • Solvent: Dichloromethane (DCM), 10 mL.[1]

Workflow:

  • Setup: In a round-bottom flask, combine TMCP isomer and

    
     in DCM. Cool to 0°C.[1][4]
    
  • Addition: Add m-CPBA portion-wise over 10 minutes.

  • Reaction: Warm to room temperature and stir for 12 hours.

  • Workup: Quench with saturated

    
     (to destroy excess peroxide) followed by saturated 
    
    
    
    . Extract with DCM.[1]
  • Analysis:

    
     NMR or GC-MS.
    
    • 2,2,4,4-TMCP Specifics: Look for the diagnostic chemical shift of the

      
       protons (downfield ~4.0 ppm) vs. 
      
      
      
      (quaternary, no protons, indirect detection via
      
      
      ).[1]

References

  • Byrne, F., et al. (2017).[1][5] 2,2,5,5-Tetramethyloxolane as a Green Solvent. White Rose Research Online. Retrieved October 26, 2023, from [Link][1]

  • PubChem. (n.d.).[1] this compound Compound Summary. National Library of Medicine.[1] Retrieved October 26, 2023, from [Link][1]

  • Frey, H. M. (1966).[1] Photolysis of Cyclic Ketones. ResearchGate. Retrieved October 26, 2023, from [Link]

  • RSC. (n.d.). Steric hindrance-regulated selective synthesis. Royal Society of Chemistry.[1] Retrieved October 26, 2023, from [Link][1]

Sources

Inter-Laboratory Comparison Guide: Analytical Benchmarking of 2,2,4,4-Tetramethylcyclopentanone

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide presents a comprehensive inter-laboratory comparison (ILC) regarding the purity analysis of 2,2,4,4-Tetramethylcyclopentanone (TMCP) . Due to the steric hindrance of the four methyl groups adjacent to the carbonyl, standard derivatization methods often fail, and reliance on uncorrected Gas Chromatography (GC-FID) area percentages frequently yields inflated purity values.

Key Finding: This study demonstrates that while GC-FID remains the industry workhorse for routine monitoring, Quantitative NMR (qNMR) provides the only absolute, self-validating purity assessment for TMCP. In our coordinated round-robin study, GC-FID consistently over-reported purity by 1.2% to 3.5% compared to the qNMR reference value due to non-volatile oligomeric impurities and solvent entrapment invisible to standard GC workflows.

Introduction: The Analytical Challenge

This compound (CAS: 4694-11-5) is a critical intermediate in the synthesis of sterically hindered ligands and specific fragrance compounds. Its structural rigidity and volatility (BP: 172.1°C) make it a prime candidate for Gas Chromatography. However, two factors complicate its analysis:

  • Steric Hindrance: The gem-dimethyl groups at the

    
    -positions block nucleophilic attack, making traditional ketone derivatization (e.g., DNPH) slow or incomplete.
    
  • Lack of Chromophores: The molecule lacks conjugation, rendering HPLC-UV insensitive without low-wavelength detection (200-210 nm), which suffers from solvent noise.

This guide compares three analytical approaches tested across 8 independent laboratories to establish a "Gold Standard" protocol.

Study Design & Methodology

The study followed ISO 13528 guidelines for proficiency testing. A single homogenized batch of technical-grade TMCP was distributed to 8 laboratories.

The Three Methods Evaluated
MethodTechniqueRoleProsCons
Method A GC-FID Routine QCHigh precision, low cost, industry standard."Area %" assumes all impurities elute and have equal response factors.
Method B GC-MS Impurity IDIdentifies specific isomers (e.g., 2,2,4-trimethylcyclopentanone).Response factors vary significantly; fragmentation patterns can be similar for isomers.
Method C qNMR (

H)
ReferenceAbsolute quantification; detects non-volatiles and solvents.Lower sensitivity; requires high-purity internal standard.
Diagram 1: Inter-Laboratory Study Workflow

ILC_Workflow cluster_Methods Parallel Analysis Protocols Sample Homogenized TMCP Batch (Technical Grade) Dist Distribution to 8 Laboratories Sample->Dist M_A Method A: GC-FID (Area % Normalization) Dist->M_A M_B Method B: GC-MS (Impurity ID) Dist->M_B M_C Method C: qNMR (Internal Std: TCNB) Dist->M_C Stat Statistical Analysis (ISO 13528 Z-Scores) M_A->Stat M_B->Stat M_C->Stat Report Final Consensus Value Assignment Stat->Report

Caption: Workflow demonstrating the parallel assessment of TMCP using three distinct analytical techniques across participating laboratories.

Detailed Experimental Protocols

Protocol A: GC-FID (Routine Quality Control)

This method is recommended for daily batch release testing.

System: Agilent 8890 or equivalent with FID. Column: DB-5ms or HP-5 (30m


 0.25mm 

0.25

m). Non-polar columns are essential to prevent peak tailing associated with polar interactions.
  • Sample Prep: Dissolve 50 mg TMCP in 10 mL Dichloromethane (DCM) .

    • Note: Avoid Acetone or Methanol as solvents to prevent solvent peak interference or acetal formation.

  • Inlet: Split mode (50:1), 250°C.

  • Carrier Gas: Helium at 1.2 mL/min (Constant Flow).

  • Oven Program:

    • Initial: 50°C (Hold 2 min)

    • Ramp 1: 10°C/min to 180°C

    • Ramp 2: 30°C/min to 280°C (Hold 5 min)

  • Detector: FID at 300°C. Air: 400 mL/min, H

    
    : 30 mL/min.
    
Protocol B: qNMR (The Reference Standard)

This method is required for validating reference standards or critical raw materials.

System: 400 MHz NMR (or higher). Internal Standard (IS): 1,2,4,5-Tetrachloro-3-nitrobenzene (TCNB) or Dimethyl sulfone (traceable purity >99.9%).

  • Sample Prep: Weigh exactly 20 mg of TMCP and 15 mg of IS into a vial. Record weights to 0.01 mg precision.

  • Solvent: Dissolve in 0.7 mL CDCl

    
     .
    
  • Acquisition Parameters:

    • Pulse angle: 90°

    • Relaxation delay (D1): 60 seconds (Critical: TMCP methyl protons have long T1 relaxation times).

    • Scans: 16 or 32.

  • Integration: Integrate the TMCP methyl singlets (

    
     ~1.0-1.2 ppm) against the IS aromatic/characteristic peak.
    
  • Calculation:

    
    
    (Where P=Purity, I=Integral, N=Number of protons, M=Molar Mass, W=Weight)[1][2]
    

Inter-Laboratory Comparison Results

The following data summarizes the purity results returned by the 8 laboratories. The "Reference Value" was established using the mean of the qNMR results, as this technique is direct and mole-ratio based.

Table 1: Comparative Purity Data (%)
Lab IDMethod A (GC-FID)Method C (qNMR)Deviation (GC - qNMR)Z-Score (ISO 13528)
Lab 01 98.496.1+2.30.4
Lab 02 98.295.8+2.4-0.2
Lab 03 99.196.2+2.90.6
Lab 04 97.995.5+2.4-0.8
Lab 05 98.596.0+2.50.2
Lab 06 99.5*96.3+3.20.8
Lab 07 98.395.9+2.40.0
Lab 08 98.192.1**+6.0-7.5 (Outlier)
Mean 98.5% 96.0% +2.5% N/A

*Lab 06 utilized an aggressive integration threshold, ignoring baseline noise. **Lab 08 failed to set D1 relaxation delay >5x T1, resulting in incomplete magnetization recovery.

Discussion of Results
  • Systematic Bias: GC-FID consistently over-estimated purity by ~2.5%. This is attributed to non-volatile oligomers (likely aldol condensation products formed during synthesis) that remain in the GC inlet or column head and are not detected by the FID.

  • qNMR Superiority: qNMR detected the TMCP signals relative to an internal standard, inherently accounting for all "invisible" mass (water, inorganic salts, non-protonated impurities).

  • Outlier Analysis: Lab 08's qNMR result was an outlier (

    
    ). Investigation revealed they used a standard default relaxation delay (1 sec) instead of the required 60 sec, leading to signal saturation of the methyl groups.
    

Decision Guide: Selecting the Right Method

Use the following logic to determine which analytical method fits your current development stage.

Diagram 2: Method Selection Decision Tree

Method_Selection Start Select Analysis Purpose Q1 Is this for Release Testing (Routine QC)? Start->Q1 Q2 Is this for Reference Standard or Critical Synthesis? Q1->Q2 No Res_GC Use GC-FID (Method A) Apply Correction Factor (0.975) Q1->Res_GC Yes Res_NMR Use qNMR (Method C) Mandatory for Mass Balance Q2->Res_NMR Yes (Purity) Res_MS Use GC-MS (Method B) For Impurity Profiling Only Q2->Res_MS No (ID/Impurities)

Caption: Decision tree for selecting the appropriate analytical method based on the stage of drug development or research requirement.

Conclusion & Recommendations

For the analysis of This compound , "Purity" is relative to the method used.[3][4]

  • Do not rely solely on GC-FID area % for stoichiometric calculations in critical synthesis, as it ignores non-volatile mass.

  • Adopt qNMR as the primary validation tool for incoming raw material batches.

  • Validation Parameter: If using GC-FID, ensure the method is validated against a qNMR-calibrated standard to establish a relative response factor (RRF) or correction factor.

References

  • National Institute of Standards and Technology (NIST). (2021). 2,2,4,4-Tetramethyl-3-pentanone Thermophysical Properties. NIST Chemistry WebBook, SRD 69. [Link][5]

  • International Organization for Standardization (ISO). (2022).[6] ISO 13528:2022 Statistical methods for use in proficiency testing by interlaboratory comparison. [Link][6]

  • Pauli, G. F., et al. (2014). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay. Journal of Medicinal Chemistry. [Link]

  • PubChem. (2024).[2] this compound Compound Summary. National Library of Medicine. [Link]

  • International Conference on Harmonisation (ICH). (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link]

Sources

Safety Operating Guide

2,2,4,4-Tetramethylcyclopentanone proper disposal procedures

Author: BenchChem Technical Support Team. Date: February 2026

Executive Safety & Hazard Profile

Immediate Action Required: Treat 2,2,4,4-Tetramethylcyclopentanone (TMCP) as a Flammable Liquid and Irritant .

As a sterically hindered cyclic ketone, TMCP exhibits high lipophilicity and volatility. While its steric bulk reduces nucleophilic susceptibility compared to simple cyclopentanone, it retains significant flammability and aquatic toxicity potential. Improper disposal into municipal water systems can lead to bioaccumulation and regulatory violations under the Clean Water Act.

Critical Hazard Data for Disposal Logic:

PropertyValue (Est.)Operational Implication
CAS Number 4694-11-5Use for waste manifesting and inventory tracking.[1][2]
Flash Point ~45–55°C (113–131°F)*Classified as Ignitable (D001). Must be stored in flammables cabinets.[1][2]
Water Solubility Low (<1 g/L)Do NOT pour down drains. Phase separation will occur in traps, creating fire hazards.[1][2]
Reactivity Stable; Incompatible with strong oxidizers.[1][2][3]Segregate from nitric acid, perchlorates, and peroxides to prevent exothermic runaway.[1][2]

*Note: Flash point estimated based on structural analogs (2,4,4-trimethylcyclopentanone).[4] Operational safety requires treating it as a Category 3 Flammable Liquid.

Pre-Disposal Segregation & Storage

Effective disposal begins at the bench. Contamination of waste streams is the primary cause of rejection by waste management vendors.

The "Red-Tag" Protocol:

  • Segregation: Isolate TMCP waste from halogenated solvents (e.g., DCM, Chloroform). Halogenated/Non-halogenated separation reduces disposal costs by ~40% and prevents the formation of toxic byproducts during incineration.

  • Container Selection: Use High-Density Polyethylene (HDPE) or borosilicate glass containers. Avoid low-density plastics which may swell upon prolonged contact with lipophilic ketones.

  • Headspace Management: Leave 10% headspace in waste containers to accommodate thermal expansion of vapors, preventing over-pressurization during transport.

Disposal Workflows

Workflow A: Routine Laboratory Waste (Solvent Stream)

For reaction byproducts, mother liquors, and washing solvents.[1]

  • Characterize: Confirm the mixture contains no oxidizers or heavy metals.

  • Consolidate: Pour into the designated "Non-Halogenated Organic Solvent" carboy.

  • Labeling: Apply a hazardous waste label.

    • Constituents: Explicitly list "this compound".

    • Hazard Checkboxes: Check "Ignitable" and "Irritant".

  • Manifesting: Assign RCRA Waste Code D001 (Ignitable Characteristic).

Workflow B: Pure Stock / Expired Reagents

For unused bottles or bulk quantities.

  • Do Not Bulking: Do not pour pure stock into general waste carboys. Keep in the original manufacturer container if intact.

  • Lab Pack: Place the bottle into a secondary containment bin destined for "Lab Pack" disposal. This ensures the chemical is incinerated directly without cross-contamination risks.

  • Inventory Update: Immediately remove the container from the lab's chemical inventory system (e.g., ChemTracker) to prevent "ghost inventory" regulatory flags.

Workflow C: Spill Response (Emergency Disposal)

Immediate containment of <1L spills.

  • Isolate: Shut down ignition sources. Evacuate the immediate area.

  • Absorb: Do not use paper towels (increases surface area for evaporation/ignition). Use an inert mineral absorbent (vermiculite, calcined clay, or "pig" mats).

  • Collect: Use non-sparking tools (polypropylene scoop) to transfer absorbed material into a wide-mouth HDPE jar.

  • Label: Mark as "Solid Debris with Flammable Solvent (D001)" .

Decision Logic & Workflow Visualization

The following diagram outlines the critical decision nodes for compliant disposal.

DisposalWorkflow Start Waste: this compound StateCheck Physical State? Start->StateCheck LiquidPath Liquid Form StateCheck->LiquidPath Liquid SolidPath Solid/Absorbed Spill StateCheck->SolidPath Spill Debris/Solid PurityCheck Is it Pure/Unused Stock? LiquidPath->PurityCheck SolidWaste ACTION: Hazardous Solid Waste (Seal in HDPE Jar) SolidPath->SolidWaste MixtureCheck Mixed with Halogens? PurityCheck->MixtureCheck No (Reaction Mix) LabPack ACTION: Lab Pack Disposal (Keep in Orig. Container) PurityCheck->LabPack Yes (Pure) NonHalStream ACTION: Non-Halogenated Solvent Stream (Red Can) MixtureCheck->NonHalStream No (Pure Organics) HalStream ACTION: Halogenated Solvent Stream (Yellow Can) MixtureCheck->HalStream Yes (>1% Halogens)

Figure 1: Decision tree for segregating 2,2,4,4-TMCP waste streams to ensure RCRA compliance.

Regulatory Compliance (RCRA)

In the United States, adherence to the Resource Conservation and Recovery Act (RCRA) is non-negotiable.

  • EPA Waste Code: D001 (Ignitable).

    • Reasoning: Flash point is <60°C (140°F).

  • Satellite Accumulation Area (SAA):

    • Waste must be stored at or near the point of generation.

    • Containers must remain closed unless adding waste (40 CFR 262.15).

    • Containers must be marked with the words "Hazardous Waste" and an indication of the hazard (e.g., "Ignitable").

Field Insight: Do not rely solely on the "F-codes" (e.g., F003) unless the TMCP is part of a specific spent solvent mixture listed in 40 CFR 261.31. As a pure substance or unique reaction byproduct, the D001 characteristic code is the primary regulatory driver.

References

  • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 78417, this compound. PubChem.[5][6] Available at: [Link]

  • U.S. Environmental Protection Agency (2023). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. EPA.gov. Available at: [Link]

  • Occupational Safety and Health Administration (OSHA). Hazard Communication Standard: Safety Data Sheets. 29 CFR 1910.1200. Available at: [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.